molecular formula C7H5BrN2 B1523716 5-Bromo-2-methylnicotinonitrile CAS No. 956276-47-4

5-Bromo-2-methylnicotinonitrile

Cat. No.: B1523716
CAS No.: 956276-47-4
M. Wt: 197.03 g/mol
InChI Key: CMZODOCHMREYBB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZODOCHMREYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682496
Record name 5-Bromo-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956276-47-4
Record name 5-Bromo-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methylnicotinonitrile

Topic: this compound CAS Number: 956276-47-4

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone for the development of novel therapeutics.[1] Its derivatives are integral to a vast array of biologically active molecules. Among these, this compound emerges as a particularly valuable building block. Its structure is strategically functionalized with a bromine atom, a nitrile group, and a methyl substituent on the pyridine core. This arrangement provides a versatile platform for synthetic chemists to construct complex molecular architectures.[1] The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, the nitrile group offers a pathway to amides, carboxylic acids, or amines, and the methyl group provides steric and electronic modulation. This guide offers a senior application scientist's perspective on the properties, synthesis, reactivity, and applications of this key intermediate, providing researchers and drug development professionals with a comprehensive technical resource.

Part 1: Physicochemical and Spectroscopic Profile

The fundamental characteristics of this compound are summarized below. This data is essential for its use in quantitative synthetic work and for its characterization.

PropertyValueReference
CAS Number 956276-47-4[2][3][4]
Molecular Formula C₇H₅BrN₂[3]
Molecular Weight 197.03 g/mol [2][3]
Purity Typically ≥95%[3]
Synonym 5-Bromo-2-methylpyridine-3-carbonitrile

While detailed, verified spectroscopic data is not publicly compiled, one can predict the key features based on its structure:

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methyl group's protons.

  • ¹³C NMR: Resonances for the five carbons of the pyridine ring (four aromatic, one nitrile-bearing), the methyl carbon, and the nitrile carbon.

  • IR Spectroscopy: A characteristic sharp peak around 2220-2260 cm⁻¹ for the C≡N stretch.

Part 2: Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Pathway

The following diagram illustrates a logical retrosynthetic analysis, breaking down the target molecule into simpler, more readily available starting materials.

G target This compound intermediate1 5-Bromo-2-methylnicotinamide target->intermediate1 Dehydration intermediate2 5-Bromo-2-methylnicotinic Acid intermediate1->intermediate2 Amidation intermediate3 2-Amino-5-bromopyridine intermediate2->intermediate3 Sandmeyer / Nitrile Introduction G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction start 2-Amino-5-bromo-4-methylpyridine diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HBr, 0°C product This compound diazonium->product CuCN, KCN G cluster_bromo Bromine Reactivity cluster_nitrile Nitrile Reactivity center This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) center->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (Amines, Alcohols) center->buchwald Pd Catalyst, Base stille Stille Coupling (Organostannanes) center->stille Pd Catalyst acid Hydrolysis (H⁺/H₂O) -> Carboxylic Acid center->acid Acid/Base amide Hydrolysis (H₂O₂) -> Amide center->amide Controlled Hydrolysis amine Reduction (LiAlH₄/H₂) -> Aminomethyl center->amine Reducing Agent

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-2-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a key building block, a thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, process development, and quality control. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In the absence of extensive publicly available experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and data from analogous structures to provide reliable estimations. Furthermore, it details robust, field-proven experimental protocols for the determination of its core physical and spectral characteristics, empowering researchers to generate precise and accurate data in their own laboratories.

Introduction: The Significance of this compound

Substituted nicotinonitriles are a class of compounds that feature prominently in the development of novel pharmaceuticals and functional materials. The presence of a bromine atom, a methyl group, and a nitrile function on the pyridine ring of this compound imparts a unique combination of reactivity and structural characteristics. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions. The methyl group can influence the compound's solubility and metabolic stability. A comprehensive understanding of the physical properties of this intermediate is the foundation for its successful application in drug discovery and development.

Core Physical and Chemical Properties

A precise understanding of the physical properties of a chemical entity is crucial for its handling, formulation, and integration into synthetic pathways. While experimental data for this compound is not extensively documented in publicly accessible literature, we can compile a profile based on information from chemical suppliers and predictive models.

PropertyValueSource
CAS Number 956276-47-4[1][2][3][4][5]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance Light brown to brown solid (Predicted)N/A
Melting Point Data not availableN/A
Boiling Point 240.3 ± 35.0 °C (Predicted)N/A
Density 1.61 ± 0.1 g/cm³ (Predicted)N/A
pKa 0.15 ± 0.20 (Predicted)N/A
Solubility Data not availableN/A

Note: The majority of the physical properties listed above are predicted and should be confirmed by experimental analysis.

Experimental Protocols for Physical Property Determination

To empower researchers to obtain precise experimental data, this section outlines standard, validated protocols for determining key physical properties of crystalline organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[6] A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[7]

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus: A calibrated digital melting point apparatus is used.[9]

  • Procedure:

    • A rapid heating run is first performed to determine an approximate melting range.

    • A second, slower run (1-2 °C/minute ramp rate) is conducted, starting from a temperature approximately 20 °C below the approximate melting point.[6]

    • The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Logical Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis grind Grind Sample pack Pack Capillary Tube grind->pack rapid Rapid Heating (Approx. MP) pack->rapid slow Slow Heating (Precise MP) rapid->slow record Record Melting Range slow->record purity Assess Purity record->purity

Caption: Workflow for determining the melting point of a crystalline solid.

Solubility Assessment

Determining the solubility of this compound in various solvents is essential for selecting appropriate reaction media, purification methods, and formulation excipients. A systematic approach is recommended.[10]

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarity should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

  • Procedure:

    • To a known volume of solvent (e.g., 1 mL) in a vial, add a small, weighed amount of this compound.

    • Agitate the mixture at a constant temperature.

    • If the solid dissolves completely, add more solute until a saturated solution is obtained.

    • The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analytical techniques such as HPLC.

Solubility Testing Workflow

G start Start with Unknown Compound water Test Solubility in Water start->water polar Soluble in Polar Solvents water->polar Soluble nonpolar Test Solubility in Non-Polar Solvents water->nonpolar Insoluble nonpolar_sol Soluble in Non-Polar Solvents nonpolar->nonpolar_sol Soluble insoluble Largely Insoluble nonpolar->insoluble Insoluble

Caption: A flowchart for systematic solubility testing of an organic compound.[11]

Spectral Properties: A Guide to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[15]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the pyridine nitrogen and the nitrile group.[12] The methyl protons will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbon of the nitrile group will appear significantly downfield (δ 115-125 ppm). The aromatic carbons will resonate in the δ 120-160 ppm region, with their specific chemical shifts influenced by the attached substituents. The methyl carbon will appear in the upfield region (δ 15-25 ppm).[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

  • C≡N stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H stretches (aromatic and methyl): Bands in the 2850-3100 cm⁻¹ region.

  • C-Br stretch: Typically observed in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

As a brominated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for this class of compounds should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of this compound, addressing the current limitations in publicly available experimental data by incorporating high-quality predictions and established chemical principles. The detailed experimental protocols provided herein are designed to be self-validating systems, enabling researchers to generate reliable data for this important chemical intermediate. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an authoritative resource for scientists and professionals in drug development and chemical research, facilitating the confident and effective use of this compound in their work.

References

An In-depth Technical Guide to 5-Bromo-2-methylnicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-methylnicotinonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical properties, provide a detailed, field-tested synthesis protocol, analyze its spectroscopic signature, and explore its applications as a crucial intermediate in the synthesis of bioactive molecules.

Core Chemical and Physical Properties

This compound, with the CAS Number 956276-47-4, is a substituted pyridine derivative.[1][2] Its structure, featuring a bromine atom, a methyl group, and a nitrile functional group on the pyridine ring, makes it a versatile intermediate for a range of chemical transformations. The electronic properties of the pyridine ring, combined with the reactivity of the bromo and nitrile moieties, offer multiple avenues for molecular elaboration.

PropertyValueSource
CAS Number 956276-47-4[1][2]
Molecular Formula C₇H₅BrN₂[3]
Molecular Weight 197.03 g/mol [3]
Appearance Off-white to light yellow solidSupplier Data
Purity Typically ≥95%[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Supplier Data

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved from commercially available 2-amino-5-bromopyridine through a two-step process involving a Sandmeyer reaction followed by cyanation. This approach is robust and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Synthesis Workflow

G cluster_0 Step 1: Diazotization and Bromination (Sandmeyer Reaction) cluster_1 Step 2: Cyanation A 2-Amino-5-bromopyridine B Diazonium Salt Intermediate A->B NaNO₂, HBr, 0-5 °C C 5-Bromo-2-chloropyridine B->C CuBr, HBr D 5-Bromo-2-chloropyridine E This compound D->E CuCN, DMF, heat

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-chloropyridine via Sandmeyer Reaction

  • Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide.[4][5] The use of hydrobromic acid and copper(I) bromide ensures the selective introduction of the chloro group at the 2-position, displacing the diazonium salt.

  • Preparation of the Diazonium Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromopyridine (1 equivalent) in 48% hydrobromic acid (3-4 equivalents) at 0-5 °C with continuous stirring.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid (2-3 equivalents).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-bromo-2-chloropyridine. The product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Cyanation

  • Rationale: The Rosenmund-von Braun reaction, a copper-catalyzed cyanation, is an effective method for converting aryl halides to nitriles.[6] Dimethylformamide (DMF) is a suitable solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-bromo-2-chloropyridine (1 equivalent) and copper(I) cyanide (1.5 equivalents) in anhydrous DMF.

  • Reaction Execution: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper complexes.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following data is based on predicted values and characteristic functional group absorptions.

Predicted ¹H and ¹³C NMR Spectra

Predicted NMR spectra can be generated using online databases and software, providing valuable information for structural confirmation.

  • ¹H NMR (Predicted):

    • A singlet for the methyl protons (CH₃) is expected around δ 2.5-2.7 ppm.

    • Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling constant would be characteristic of meta-coupling.

  • ¹³C NMR (Predicted):

    • The methyl carbon (CH₃) is expected to appear in the upfield region (δ 20-25 ppm).

    • The nitrile carbon (CN) signal is typically found in the δ 115-120 ppm range.

    • Four signals in the aromatic region (δ 120-160 ppm) corresponding to the pyridine ring carbons, with the carbon attached to the bromine atom being significantly influenced.

Infrared (IR) Spectroscopy
  • Characteristic Absorptions:

    • C≡N Stretch: A sharp, medium to strong absorption band is expected in the range of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.[7]

    • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

    • C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-Br Stretch: Typically observed in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)
  • Expected Fragmentation Pattern:

    • Molecular Ion (M⁺): A prominent molecular ion peak should be observed, showing a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity).

    • Major Fragments: Fragmentation is likely to involve the loss of the bromine atom, the methyl group, or the entire nitrile group, leading to characteristic fragment ions.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the ability to further functionalize the pyridine ring through reactions at the bromine and nitrile positions.

Intermediate for Kinase Inhibitors

Substituted pyridines are a common scaffold in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[8] The nicotinonitrile moiety can act as a key pharmacophore, participating in hydrogen bonding interactions within the kinase active site. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups to explore structure-activity relationships (SAR). This is a common strategy in the synthesis of inhibitors for kinases such as Pim kinases, which are implicated in various cancers.[9]

G A This compound B Suzuki Coupling (Pd catalyst, boronic acid) A->B C Diverse Aryl-Substituted Nicotinonitriles B->C D Further Functionalization (e.g., nitrile reduction) C->D E Kinase Inhibitor Candidates D->E

References

Deconstructing 5-Bromo-2-methylnicotinonitrile: A Comprehensive Guide to its Spectral Signature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. 5-Bromo-2-methylnicotinonitrile, a substituted pyridine derivative, represents a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique electronic and structural features, conferred by the interplay of the bromine, methyl, and nitrile functionalities on the pyridine ring, necessitate a thorough understanding of its spectral properties. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational reference for its unambiguous identification and characterization.

Molecular Structure and its Spectroscopic Implications

The structure of this compound features a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position. This arrangement dictates a unique electronic environment for each atom, which in turn governs its interaction with different spectroscopic probes. The electron-withdrawing nature of the bromine atom and the nitrile group, contrasted with the electron-donating character of the methyl group, creates a distinct pattern of electron density around the aromatic ring, which is key to interpreting its NMR spectrum. The vibrational modes of the various functional groups (C≡N, C-Br, C-H, C=C, C=N) will give rise to characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and the relative stability of its fragments upon ionization will define its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.0 - 8.2d~2.0 - 2.5
H-6~8.6 - 8.8d~2.0 - 2.5
-CH₃~2.6 - 2.8s-

Causality behind the predictions: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing bromine and nitrile groups will deshield the ring protons, shifting their signals downfield. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the influence of the para-disposed bromine. The proton at the 4-position (H-4) will also be downfield. The two aromatic protons will appear as doublets due to meta-coupling with each other. The methyl group protons are expected to appear as a singlet in the typical range for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the substitution pattern, seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155 - 160
C-3~110 - 115
C-4~140 - 145
C-5~120 - 125
C-6~150 - 155
-C≡N~115 - 120
-CH₃~20 - 25

Causality behind the predictions: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methyl group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be significantly downfield. The carbon attached to the bromine atom (C-5) will be influenced by the heavy atom effect. The carbon of the nitrile group will appear in the characteristic region for nitriles. The methyl carbon will be found in the aliphatic region of the spectrum.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of a solid sample like this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2][3][4][5] Ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) for both ¹H and ¹³C NMR experiments.

    • Acquire the free induction decay (FID) and process the data using Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic C-H, C-C and C-N bonds, and the C-Br bond.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
-CH₃ stretch2980 - 2850Medium
C≡N stretch2240 - 2220Sharp, Medium-Strong
Aromatic C=C and C=N stretch1600 - 1450Medium to Strong
C-Br stretch700 - 500Medium to Strong

Causality behind the predictions: The C≡N stretching vibration of a nitrile group typically appears as a sharp and intense band in the region of 2260-2220 cm⁻¹.[6][7][8][9][10] For aromatic nitriles, this peak is often at a lower frequency due to conjugation.[7][8] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The complex fingerprint region (below 1500 cm⁻¹) will contain various bending and stretching vibrations, including the C-Br stretch.

Experimental Protocol for FT-IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean.[11][12][13]

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[14]

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[11]

    • Collect the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₇H₅BrN₂), the mass spectrum obtained by electron ionization (EI) is expected to show a characteristic molecular ion peak and several fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

Ionm/z (mass-to-charge ratio)Comments
[M]⁺196/198Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).[15][16][17][18]
[M - Br]⁺117Loss of a bromine radical.
[M - HCN]⁺169/171Loss of hydrogen cyanide.
[Pyridine ring fragments]VariousFurther fragmentation of the pyridine ring.

Causality behind the predictions: The most diagnostic feature will be the molecular ion peak, which will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z 196 and 198), due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[15][18] Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules like HCN. The loss of the bromine atom is also a likely fragmentation pathway.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Instrument Setup:

    • Set the appropriate GC parameters, including the injection port temperature, the temperature program for the GC oven, and the carrier gas flow rate.

    • Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.[19][20]

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated from the solvent and any impurities as it passes through the GC column.

    • As the compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

    • The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis:

    • The resulting mass spectrum is then analyzed to identify the molecular ion and the major fragment ions.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information obtained from NMR, IR, and MS is complementary and, when combined, provides a comprehensive and unambiguous structural confirmation of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

This integrated approach ensures a self-validating system for the characterization of the molecule. The number and splitting patterns of signals in the NMR spectra define the connectivity of the atoms, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and corroborates the elemental composition, particularly the presence of bromine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the fundamental principles of each spectroscopic technique and applying them to the specific structural features of the molecule, researchers can confidently interpret experimental data to confirm the identity and purity of this important synthetic intermediate. The provided protocols offer a practical framework for obtaining high-quality spectral data, ensuring the reliability and reproducibility of experimental results in the fields of drug discovery and chemical synthesis.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylnicotinonitrile, a substituted pyridine derivative, has emerged as a significant building block in the landscape of medicinal chemistry and materials science. Its unique trifunctional arrangement—a bromine atom, a methyl group, and a nitrile moiety on a pyridine core—offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and synthetic strategies for this compound, offering field-proven insights for its application in research and development. While a singular, celebrated moment of discovery for this specific molecule is not prominently documented, its history is intrinsically woven into the broader development of synthetic methodologies for functionalized pyridines.

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its electronic properties and ability to engage in hydrogen bonding. The introduction of specific functional groups onto this core structure allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound (CAS No. 956276-47-4) represents a strategically designed intermediate where each substituent plays a crucial role.[1]

  • The bromine atom at the 5-position serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

  • The methyl group at the 2-position can influence the molecule's steric profile and electronic properties, potentially impacting its binding affinity to biological targets.

  • The nitrile group (cyanopyridine) at the 3-position is a valuable precursor for various functional groups, including carboxylic acids, amides, and tetrazoles, and can also participate in cycloaddition reactions.[2][3]

This trifecta of functionalities makes this compound a highly sought-after starting material for generating libraries of novel compounds in drug discovery programs.[1]

A History Forged in Synthetic Innovation

The history of this compound is not one of a singular discovery but rather a convergence of advancements in synthetic organic chemistry. Its emergence is a testament to the development of reliable methods for the selective functionalization of the pyridine ring. Key historical developments that paved the way for its synthesis include:

  • The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a robust method for converting an aryl amine, via a diazonium salt, into an aryl halide or cyanide.[4][5] This reaction remains a cornerstone for the introduction of bromo and cyano groups onto aromatic and heteroaromatic rings.

  • Advances in Pyridine Chemistry: Throughout the 20th century, a deeper understanding of the reactivity of the pyridine nucleus was established. The electron-deficient nature of the ring makes it susceptible to nucleophilic substitution, while electrophilic substitution, such as bromination, typically requires forcing conditions and often leads to a mixture of isomers. The strategic placement of activating and directing groups became crucial for achieving regioselectivity.

  • Development of Cross-Coupling Reactions: The Nobel Prize-winning advancements in palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of complex molecules. These reactions provided efficient ways to utilize aryl halides, like the bromo-substituent in the target molecule, to form new carbon-carbon and carbon-heteroatom bonds.

The synthesis of this compound, therefore, became feasible and strategic as these powerful synthetic tools became part of the standard repertoire of organic chemists.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several logical pathways, primarily revolving around the sequential introduction of the bromo, methyl, and cyano groups onto a pyridine precursor. The choice of a specific route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests a few viable starting points. The most common strategies involve the functionalization of a pre-existing 2-methylpyridine or 3-cyanopyridine core.

Retrosynthesis cluster_A Route A: From 2-Methyl-3-aminopyridine cluster_B Route B: From 5-Amino-2-methylnicotinonitrile Target This compound A1 5-Bromo-2-methyl-3-aminopyridine Target->A1 Sandmeyer Cyanation B1 5-Amino-2-methylnicotinonitrile Target->B1 Sandmeyer Bromination A2 2-Methyl-3-aminopyridine A1->A2 Bromination B2 2-Methyl-5-nitronicotinonitrile B1->B2 Reduction

Caption: Retrosynthetic pathways for this compound.

Plausible Synthetic Pathway: The Sandmeyer Approach

A highly plausible and versatile synthetic route leverages the Sandmeyer reaction, a classic and reliable method for introducing halogens and cyano groups onto aromatic rings via diazonium salt intermediates.[4][5]

Workflow for the Sandmeyer Synthesis:

Sandmeyer_Workflow Start Start: 2-Methyl-3-aminopyridine Step1 Bromination (e.g., NBS or Br2 in Acetic Acid) Start->Step1 Intermediate1 Intermediate: 5-Bromo-2-methyl-3-aminopyridine Step1->Intermediate1 Step2 Diazotization (NaNO2, HBr) Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Sandmeyer Cyanation (CuCN) Intermediate2->Step3 Product Product: This compound Step3->Product

Caption: Workflow illustrating the Sandmeyer synthesis route.

Step-by-Step Experimental Protocol (Illustrative):

Step 1: Bromination of 2-Methyl-3-aminopyridine

  • Rationale: The amino group is an activating, ortho-, para-director. To achieve bromination at the 5-position (para to the amino group), a suitable brominating agent is required.

  • Procedure:

    • Dissolve 2-methyl-3-aminopyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Slowly add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid at a controlled temperature (typically 0-25 °C) to prevent over-bromination.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Work-up involves neutralizing the acid, extracting the product with an organic solvent, and purifying by crystallization or column chromatography to yield 5-bromo-2-methyl-3-aminopyridine.[6]

Step 2: Diazotization of 5-Bromo-2-methyl-3-aminopyridine

  • Rationale: The conversion of the primary amino group into a diazonium salt is a prerequisite for the Sandmeyer reaction. This is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium salt.[7][8]

  • Procedure:

    • Suspend 5-bromo-2-methyl-3-aminopyridine in a cold aqueous solution of a strong acid, such as hydrobromic acid (HBr).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.

Step 3: Sandmeyer Cyanation

  • Rationale: The diazonium salt is then reacted with a copper(I) cyanide solution. The copper(I) salt catalyzes the replacement of the diazonium group with a cyanide group.[4]

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent, which may also contain sodium or potassium cyanide to form a soluble complex.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) is typically observed.

    • Allow the reaction to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC or HPLC).

    • Work-up involves quenching the reaction, extracting the product with an organic solvent, and purifying by column chromatography or recrystallization to obtain this compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 956276-47-4
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Off-white to yellow solid
Purity Typically >95%
  • ¹H NMR: Aromatic protons on the pyridine ring, and a singlet for the methyl group protons.

  • ¹³C NMR: Carbons of the pyridine ring, the methyl carbon, and the nitrile carbon.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹.

Applications in Drug Discovery and Materials Science

While specific, publicly disclosed applications of this compound are limited, its value can be inferred from the utility of similarly substituted pyridines in various research and development areas.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The versatile substitution pattern of this compound allows for the exploration of structure-activity relationships (SAR) to target specific kinases.

  • Agrochemicals: Substituted pyridines are also prevalent in herbicides and pesticides. The functionalities present in this molecule can be elaborated to develop new crop protection agents.[1]

  • Organic Electronics: The electronic properties of functionalized pyridines make them potential candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Conclusion and Future Outlook

This compound stands as a testament to the power of modern synthetic chemistry. While its own "discovery" may be understated, its existence is a direct result of the foundational and ever-evolving toolbox available to organic chemists. Its strategic combination of a bromine handle for cross-coupling, a nitrile group for diverse functionalization, and a methyl group for steric and electronic modulation makes it a valuable and versatile intermediate. As the demand for novel, complex small molecules continues to grow in drug discovery and materials science, the utility of such well-designed building blocks is poised to increase, ensuring that this compound will continue to be a relevant and important scaffold for future innovation.

References

The Strategic Application of 5-Bromo-2-methylnicotinonitrile in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-methylnicotinonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will explore its chemical properties, reactivity, and strategic applications as a key intermediate in the synthesis of complex bioactive molecules, with a particular focus on the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to leverage the synthetic versatility of this compound.

Introduction: The Nicotinonitrile Scaffold in Medicinal Chemistry

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals.[1] Among its derivatives, nicotinonitriles (cyanopyridines) have garnered substantial interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The cyano group serves as a versatile synthetic handle for the construction of various nitrogen-containing heterocycles, while the pyridine ring itself can engage in crucial hydrogen bonding interactions with biological targets.

This compound (CAS No. 956276-47-4) emerges as a particularly valuable building block.[2][3] The strategic placement of the bromine atom at the 5-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for its biological target. This guide will illuminate the pathways to unlocking the synthetic potential of this versatile intermediate.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

PropertyValueReference
Molecular Formula C₇H₅BrN₂[3]
Molecular Weight 197.03 g/mol [3]
CAS Number 956276-47-4[2]
Appearance Off-white to pale yellow solidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane)Inferred from synthetic protocols of similar compounds

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the cyano and bromo substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the seven carbon atoms, with the carbon of the cyano group appearing in the characteristic downfield region.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C≡N stretching vibration, typically in the range of 2220-2240 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Core Application: A Gateway to Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The nicotinonitrile scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site.

This compound serves as an ideal starting material for the synthesis of novel kinase inhibitors. The bromine atom allows for the facile introduction of various aryl and heteroaryl moieties via Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation.[5][6][7] This enables the exploration of the chemical space around the nicotinonitrile core to optimize potency and selectivity against specific kinase targets.

Caption: Synthetic pathway from this compound to a kinase inhibitor.

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methods for similar bromopyridine substrates.[5][6] Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2-methylnicotinonitrile.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Further Synthetic Transformations and Potential Applications

The resulting 5-aryl-2-methylnicotinonitrile is a versatile intermediate for further chemical modifications. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up a wide range of possibilities for creating diverse libraries of compounds for biological screening.

Beyond kinase inhibitors, the unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel compounds in other therapeutic areas, such as neurology and infectious diseases. Its application in the development of agrochemicals and functional materials also warrants exploration.

Conclusion

This compound represents a strategically important building block for modern organic synthesis and medicinal chemistry. Its capacity to undergo efficient palladium-catalyzed cross-coupling reactions provides a robust platform for the rapid generation of diverse molecular architectures. This guide has outlined the core principles and practical methodologies for harnessing the synthetic potential of this compound, with a particular emphasis on its application in the discovery of novel kinase inhibitors. As the demand for innovative therapeutics continues to grow, the strategic utilization of such versatile intermediates will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-methylnicotinonitrile is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its pyridine core, substituted with a reactive bromine atom, a nucleophilic cyano group, and a potentially modifiable methyl group, offers multiple avenues for synthetic diversification. This guide provides an in-depth exploration of key synthetic strategies to generate diverse libraries of novel compounds from this starting material, focusing on robust and reproducible protocols. We will delve into the mechanistic rationale behind common transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and modifications of the nitrile and methyl functionalities.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.[1] The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Derivatives

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures by coupling an organohalide with an organoboron species.[1] This reaction is widely used in pharmaceutical and fine chemical synthesis due to its scalability and functional group tolerance.[1]

Causality and Mechanistic Insights

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[1]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex collapses, yielding the 5-arylpyridine product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Phosphine ligands stabilize the palladium catalyst and modulate its reactivity, while the base is essential for the transmetalation step.

Suzuki_Miyaura_Coupling cluster_main Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid Reagents Pd(PPh₃)₄ (Catalyst) K₃PO₄ (Base) 1,4-Dioxane/H₂O (Solvent) Start->Reagents Combine in Schlenk flask Reaction Heat (85-95 °C) Inert Atmosphere (Ar/N₂) Reagents->Reaction Stir & Heat Workup Aqueous Workup & Extraction Reaction->Workup Cool & Filter Purification Column Chromatography Workup->Purification Product 5-Aryl-2-methylnicotinonitrile Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 2-Methyl-5-phenylnicotinonitrile

This protocol is adapted from procedures for similar substrates.[2]

  • Preparation: To a Schlenk flask, add this compound (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and 1,4-dioxane (approx. 4 mL per mmol of substrate).

  • Inert Atmosphere: Seal the flask and flush with argon or nitrogen for 10-15 minutes. Stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Add phenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.3 equiv.), and water (approx. 1 mL per mmol of substrate).

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 15-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and filter through a pad of celite. Dilute the filtrate with ethyl acetate.

  • Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired product.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9080-92
33-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9082-94
Table 1: Representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are estimates based on similar reactions in the literature.[2][3]
Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4] It has become a vital method for preparing aryl amines, which are prevalent in pharmaceuticals.[4]

Causality and Mechanistic Insights

This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex. The choice of ligand is crucial; sterically hindered phosphine ligands are often employed to facilitate the reductive elimination step.[4][5]

Buchwald_Hartwig_Amination cluster_main Buchwald-Hartwig Amination Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-Br(Ln) Pd0->PdII_Aryl PdII_Amido Ar-Pd(II)-NR₂(Ln) PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Regenerates Catalyst Product Ar-NR₂ PdII_Amido->Product Reductive Elimination Start Ar-Br (this compound) Start->PdII_Aryl Oxidative Addition Amine HNR₂ Amine->PdII_Aryl Base Base (e.g., NaOtBu) Base->PdII_Aryl

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 2-Methyl-5-(morpholino)nicotinonitrile
  • Preparation: In a glovebox, charge an oven-dried vial with a stir bar, Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 5 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the vial, remove from the glovebox, and add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C for 12-24 hours, monitoring completion by LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Extraction and Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[6][7] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[8]

Experimental Protocol: Synthesis of 5-Ethynyl-2-methylnicotinonitrile Derivative
  • Preparation: In a reaction flask, combine this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add degassed THF and a base such as triethylamine (Et₃N, 2.5 equiv.). Then, add the terminal alkyne (e.g., Phenylacetylene, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Filter the reaction mixture, concentrate the solvent, and purify the residue by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While less common for simple bromopyridines without strong electron-withdrawing groups, under certain conditions, the C5-bromo substituent can be displaced by strong nucleophiles. The SNAr reaction mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[9][10] The presence of the electron-withdrawing cyano group on the ring makes this reaction more feasible than on an unactivated benzene ring.

SNAr_Mechanism cluster_main SNAr Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition of Nucleophile Nucleophile Nu⁻ (e.g., RO⁻, R₂N⁻) Nucleophile->Intermediate Product 5-Nu-2-methylnicotinonitrile Intermediate->Product Elimination of Leaving Group Leaving_Group Br⁻ Intermediate->Leaving_Group

Caption: General Mechanism for SNAr Reaction.

Experimental Protocol: Amination via SNAr
  • Preparation: To a sealed tube, add this compound (1.0 equiv.) and the desired amine (e.g., hexamethyleneimine, 2-3 equiv.).

  • Solvent: Add a high-boiling polar aprotic solvent like DMSO or NMP.

  • Reaction: Heat the mixture to a high temperature (e.g., 150-180 °C) for 24-48 hours.

  • Workup and Purification: Cool the reaction, pour it into water, and extract the product with an organic solvent. Purify by chromatography.

Part 3: Functional Group Interconversions

Hydrolysis of the Cyano Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This transformation opens up a new set of derivatives for further functionalization, such as amides via coupling reactions.

Experimental Protocol: Synthesis of 5-Bromo-2-methylnicotinic acid
  • Preparation: Suspend this compound (1.0 equiv.) in a concentrated aqueous solution of a strong base (e.g., 6M NaOH) or a strong acid (e.g., 12M HCl).

  • Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting material and formation of a more polar spot).

  • Workup: Cool the reaction mixture. If using a base, carefully acidify with concentrated HCl to pH ~3-4 to precipitate the carboxylic acid. If using acid, neutralize with a base to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Functionalization of the C2-Methyl Group

The methyl group at the C2 position can also be a site for derivatization, although it typically requires more forcing conditions or specific activation strategies.[11][12] Reactions such as oxidation to a carboxylic acid or halogenation can provide further handles for diversification.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pyridine derivatives. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient and modular construction of complex molecules. This guide provides a foundational set of protocols and mechanistic insights to empower researchers in their efforts to explore the chemical space around this important heterocyclic core for applications in drug discovery and materials science.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-2-methylnicotinonitrile

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a privileged structure due to its presence in numerous biologically active compounds and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] this compound is a particularly valuable heterocyclic building block. The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl and nitrile functionalities offer additional points for modulation and interaction.

Palladium-catalyzed cross-coupling reactions represent a transformative toolkit in organic synthesis, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[2][3] These reactions have become indispensable in both academic research and industrial-scale pharmaceutical synthesis.[4] This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Foundational Principles: The Palladium Catalytic Cycle

The remarkable efficacy of these transformations hinges on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[5] While specific details vary between reaction types, the cycle universally involves three fundamental steps: oxidative addition, a bond-forming step (e.g., transmetalation or migratory insertion), and reductive elimination.[6]

The Role of Ligands: More Than Spectators

The choice of ligand is paramount to the success of a cross-coupling reaction. Ligands are not merely placeholders; they actively modulate the electronic and steric properties of the palladium catalyst.[7]

  • Electronic Effects: Electron-rich ligands, such as bulky alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium(0) center. This enhances its nucleophilicity, thereby lowering the activation energy and accelerating the rate-limiting oxidative addition step.[8]

  • Steric Effects: Sterically demanding ligands promote the formation of coordinatively unsaturated, monoligated Pd(0)L species, which are often the true catalytically active species.[7] Furthermore, steric bulk can facilitate the final reductive elimination step, preventing catalyst decomposition and improving overall efficiency.[8]

The General Catalytic Workflow

The generalized mechanism provides a framework for understanding how these components work in concert.

Generalized_Catalytic_Cycle cluster_cycle cluster_product Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (R¹-X) Trans_Complex R¹-Pd(II)(R²)L₂ OA_Complex->Trans_Complex Transmetalation (M-R²) or Migratory Insertion Trans_Complex->Pd0 Reductive Elimination Product R¹-R² Trans_Complex->Product

Caption: Generalized Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[9] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[4] For this compound, this reaction is ideal for synthesizing 5-aryl or 5-vinyl nicotinonitrile derivatives.

Application Notes & Mechanistic Causality
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a classic and effective precatalyst. For more challenging couplings, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ and a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) can offer superior performance.

  • Base Selection: The base is crucial for activating the organoboron species to facilitate transmetalation.[9] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, and screening may be necessary.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typical. Water is often necessary to dissolve the inorganic base and assist in the boronate complex formation required for transmetalation.

Suzuki_Miyaura_Cycle cluster_cycle cluster_product Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Trans_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Trans_Complex Transmetalation (Ar'-B(OH)₂ + Base) Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_Complex->Product

Caption: Catalytic Cycle for the Suzuki-Miyaura Reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)DMF100888
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.0)Toluene/H₂O (5:1)1101695
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Ethanol802489

Yields are representative and based on analogous reactions reported in the literature.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common motif in pharmaceuticals.[12][13] This reaction couples an aryl halide with a primary or secondary amine, offering a significant improvement over harsher classical methods.[14]

Application Notes & Mechanistic Causality
  • Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[12] They facilitate both the oxidative addition and the challenging C-N reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base must be compatible with the functional groups present on the substrates.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and base.

Buchwald_Hartwig_Cycle cluster_cycle cluster_product Pd0 Pd(0)L OA_Complex Ar-Pd(II)(Br)L Pd0->OA_Complex Oxidative Addition (Ar-Br) Amido_Complex Ar-Pd(II)(NR¹R²)L OA_Complex->Amido_Complex Amine Coordination & Deprotonation (HNR¹R² + Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.5)Toluene1001294
2AnilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2.0)Dioxane1101885
3BenzylaminePd₂(dba)₃ (1) / BINAP (2)LHMDS (1.4)THF802489
4Ammonia (equiv.)Pd(OAc)₂ (2) / cataCXium A (4)K₃PO₄ (2.0)t-BuOH1002078

Yields are representative and based on analogous reactions reported in the literature.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to a flame-dried reaction vial or flask.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv) and this compound (1.0 equiv).

  • Solvent and Amine: Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 equiv).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enyne systems.[17] This reaction is invaluable for introducing rigid, linear alkyne linkers into molecular scaffolds, a common strategy in materials science and medicinal chemistry.[18]

Application Notes & Mechanistic Causality
  • Dual Catalysis: The classic Sonogashira coupling employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[19] The copper acetylide then undergoes transmetalation with the Pd(II) complex.

  • Copper-Free Variants: A significant drawback of the traditional method is the potential for alkyne homocoupling (Glaser coupling) promoted by the copper catalyst.[18] To circumvent this, copper-free Sonogashira protocols have been developed. These often require stronger bases and more specialized ligands but provide cleaner reaction profiles.

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base and often as a co-solvent.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_product Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(C≡CR)L₂ Trans_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Trans_Complex->Product CuX Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Alkyne Activation (H-C≡CR + Base) Cu_Acetylide->OA_Complex Transmetalation

Caption: Dual Catalytic Cycles of the Sonogashira Reaction.

Data Presentation: Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)DMF8091
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEA (3.0)THF6595
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (3.0)Acetonitrile8087
4Ethynylbenzene (Copper-Free)[DTBNpP]Pd(crotyl)Cl (5)TMP (2.0)DMSORT83

Yields are representative and based on analogous reactions reported in the literature.[18][20]

Experimental Protocol: Sonogashira Coupling (Pd/Cu Catalysis)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

  • Solvent and Reagents: Add the anhydrous solvent (e.g., DMF), the amine base (e.g., Et₃N, 3.0 equiv), and the terminal alkyne (1.2 equiv).

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Heck Coupling: C(sp²)-C(sp²) Vinylation

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, representing a powerful method for C-C bond formation.[21] Unlike the Suzuki or Sonogashira reactions, it does not require a pre-formed organometallic nucleophile.[22]

Application Notes & Mechanistic Causality
  • Mechanism: The key mechanistic step that differentiates the Heck reaction is migratory insertion, where the alkene inserts into the Aryl-Pd bond. This is followed by a β-hydride elimination step to release the product and form a hydrido-palladium species, which is then converted back to the active Pd(0) catalyst by the base.[21]

  • Regio- and Stereoselectivity: The reaction typically exhibits high trans-selectivity in the product alkene.[23] The regioselectivity of alkene insertion can vary, but for terminal alkenes like styrene or acrylates, coupling generally occurs at the unsubstituted vinyl carbon.

  • Catalyst System: "Phosphine-free" conditions using Pd(OAc)₂ are common, although phosphine ligands can be used to improve catalyst stability and turnover. A variety of bases can be employed, including organic bases like Et₃N or inorganic bases like K₂CO₃.

Heck_Cycle cluster_cycle cluster_product Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Pi_Complex π-Alkene Complex OA_Complex->Pi_Complex Alkene Coordination Sigma_Complex σ-Alkyl Complex Pi_Complex->Sigma_Complex Migratory Insertion Hydrido_Complex H-Pd(II)(Br)L₂ Sigma_Complex->Hydrido_Complex β-Hydride Elimination Product Substituted Alkene Sigma_Complex->Product Hydrido_Complex->Pd0 Base

Caption: Catalytic Cycle for the Mizoroki-Heck Reaction.

Data Presentation: Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃N (1.5)Acetonitrile1001685
2n-Butyl acrylatePd(OAc)₂ (2) / P(o-tol)₃ (4)K₂CO₃ (2.0)DMF1201290
3AcrylonitrileNi(cod)₂ (10) / xantphos (10)Mn (3.0) / Et₃N (3.0)DMF702475
44-VinylpyridinePd(OAc)₂ (3)NaOAc (2.0)DMA1301082

Yields are representative and based on analogous reactions reported in the literature.[24][25]

Experimental Protocol: Heck Coupling
  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 1.5 equiv). If using a solid ligand, add it at this stage.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent and Alkene: Add the degassed solvent (e.g., acetonitrile) and the alkene (1.2-1.5 equiv).

  • Reaction: Seal the tube tightly and heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium black. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the product.

Conclusion

This compound is a highly adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize diverse libraries of 5-substituted-2-methylnicotinonitriles. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide powerful and distinct pathways to generate novel C-C and C-N bonds, underscoring the strategic importance of this building block in the rapid generation of complex molecules for pharmaceutical and materials science applications.[26]

References

Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-methylnicotinonitrile in Modern Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents. The strategic functionalization of this ring system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 5-Bromo-2-methylnicotinonitrile (CAS No: 956276-47-4; Molecular Formula: C₇H₅BrN₂) has emerged as a highly valuable and versatile building block for this purpose.[1][2] Its structure incorporates three key features for synthetic manipulation: a bromine atom at the 5-position, ideal for transition-metal-catalyzed cross-coupling reactions; a nitrile group, which can be hydrolyzed to a carboxylic acid or serve as a bioisostere for other functional groups; and a methyl group at the 2-position, which can influence the molecule's steric and electronic properties.

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the practical synthesis of advanced pharmaceutical intermediates starting from this compound. We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, and provide detailed, field-proven protocols.[3][4]

Part 1: Core Application in the Synthesis of Neurological Drug Scaffolds

A significant application of this compound is in the synthesis of heteroaryl-substituted pyridines, which are key pharmacophores in various drug discovery programs. A prominent example is the synthesis of precursors for M₄ muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs), a target for treating neurocognitive disorders.[5] The following protocol details the synthesis of 2-methyl-5-(1H-pyrazol-4-yl)nicotinonitrile , a crucial intermediate in this class of compounds.

Causality in Experimental Design: Why Suzuki-Miyaura Coupling?

The Suzuki-Miyaura reaction is the method of choice for coupling an aryl halide (like our bromopyridine) with an organoboron compound. Its prominence in pharmaceutical synthesis is due to several key advantages:[3][4]

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Functional Group Tolerance: It is compatible with a wide array of functional groups (including the nitrile in our substrate), minimizing the need for protecting group strategies.

  • Commercial Availability of Reagents: A vast library of aryl and heteroaryl boronic acids and their esters are commercially available, allowing for rapid generation of diverse compound libraries.

  • High Yields and Purity: The reaction is typically high-yielding and clean, simplifying product purification.

The catalytic cycle, shown below, is a well-understood process involving a Palladium(0) species. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or K₃PO₄), and solvent system is critical for achieving high efficiency. The base is essential for the transmetalation step, activating the boronic acid derivative for transfer to the palladium center.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Pyrazole-4-boronic acid pinacol ester, and Base (K2CO3) in a Schlenk flask B Add Solvent (e.g., 1,4-Dioxane/Water) A->B C Degas the mixture with Argon (to remove Oxygen) B->C D Add Pd(PPh3)4 catalyst under positive Argon pressure C->D E Heat the reaction mixture (e.g., 85-95 °C) with stirring D->E F Monitor progress via TLC or LC-MS (disappearance of starting material) E->F G Cool to room temperature F->G H Dilute with Ethyl Acetate and wash with Water/Brine G->H I Dry organic layer (e.g., Na2SO4), filter, and concentrate H->I J Purify crude product via column chromatography I->J K Characterize final product (NMR, MS) J->K

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-methyl-5-(1H-pyrazol-4-yl)nicotinonitrile

Materials & Equipment:

  • This compound (1.0 eq)

  • 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of Argon, add this compound (1.0 eq), 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the bromo-compound).

  • Degassing: Sparge the resulting suspension with Argon for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the flask. The mixture may change color upon catalyst addition.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 12-18 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and residual catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the Boc-protected pyrazole intermediate.

  • Deprotection (if required): The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final target compound, 2-methyl-5-(1H-pyrazol-4-yl)nicotinonitrile.

Part 2: Synthetic Versatility and Library Generation

The true power of this compound lies in its ability to serve as a scaffold for generating large libraries of diverse molecules. The protocol described above is not limited to pyrazole boronic esters; it can be applied to a wide range of commercially available aryl and heteroaryl boronic acids, enabling extensive Structure-Activity Relationship (SAR) studies.[6][7]

G cluster_partners Boronic Acid/Ester Coupling Partners cluster_products Diverse Pharmaceutical Scaffolds Start This compound Catalyst Pd(0) Catalyst Base, Solvent, Heat Start->Catalyst A Phenylboronic Acid A->Catalyst B Thiopheneboronic Acid B->Catalyst C Indoleboronic Acid C->Catalyst D Pyridinylboronic Acid D->Catalyst P1 5-Phenyl-2-methylnicotinonitrile P2 5-(Thiophen-2-yl)-2-methylnicotinonitrile P3 5-(Indol-5-yl)-2-methylnicotinonitrile P4 5,2'-Bipyridine-6-carbonitrile derivatives Catalyst->P1 Suzuki Coupling Catalyst->P2 Catalyst->P3 Catalyst->P4

Caption: Versatility of this compound in library synthesis.

Data Presentation: Summary of Suzuki Coupling Conditions & Yields

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on analogous reactions reported in the literature.[3][4][6]

EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802480-90
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485-95
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482-92
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME802-475-88
5Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901670-85

Yields are estimates based on similar substrates and may vary depending on the exact reaction conditions and scale.

Conclusion and Future Outlook

This compound is a powerful and economically viable intermediate for the construction of complex molecular architectures in pharmaceutical R&D. Its utility in robust and scalable C-C bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient synthesis of diverse compound libraries. The protocols and data presented herein provide a solid foundation for research scientists to leverage this building block in their drug discovery efforts, paving the way for the development of novel therapeutics across a range of disease areas, from neurocognitive disorders to oncology.

References

Application Notes and Protocols: 5-Bromo-2-methylnicotinonitrile as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a foundational scaffold in modern agrochemical discovery, present in a wide array of highly effective fungicides, insecticides, and herbicides.[1][2] Its unique electronic properties and versatile functionalization potential make it a privileged structure for interacting with biological targets.[1][3] Among the vast library of pyridine-based intermediates, 5-Bromo-2-methylnicotinonitrile (CAS No. 956276-47-4) has emerged as a particularly valuable building block.[4][5]

This molecule offers a trifecta of reactive sites: the bromine atom at the 5-position, which is primed for cross-coupling reactions; the nitrile group, a versatile precursor for amides, carboxylic acids, and other functionalities; and the methyl group, which influences the steric and electronic profile of the final compound. This guide provides an in-depth exploration of the application of this compound in agrochemical development, complete with detailed protocols for synthesis and bioactivity evaluation.

Chemical Profile and Properties of this compound

Understanding the physicochemical properties of this intermediate is critical for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 956276-47-4[4][6]
Molecular Formula C₇H₅BrN₂[5]
Molecular Weight 197.03 g/mol [4][5]
Appearance Light brown to brown solid[5]
Boiling Point 240.3±35.0 °C (Predicted)[5]
Density 1.61±0.1 g/cm³ (Predicted)[5]
Purity Typically ≥95%[4][5]
Storage Inert atmosphere, Room Temperature[5][6]

The strategic placement of the bromine atom makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups. This is a cornerstone strategy for expanding chemical diversity and tuning the biological activity of the resulting compounds.[7][8]

Core Application: Synthesis of Novel Insecticide Candidates

The pyridine scaffold is a key component of neonicotinoid insecticides, which act as agonists on insect nicotinic acetylcholine receptors (nAChRs).[9][10] This mode of action leads to overstimulation of the insect's nervous system, resulting in paralysis and death.[9] The structural features of this compound make it an ideal starting point for synthesizing novel compounds that target these receptors, offering a pathway to develop next-generation insecticides with potentially improved selectivity and efficacy.[11][12]

Experimental Workflow Overview

The overall process involves the chemical modification of the starting material, followed by purification and subsequent biological screening to determine efficacy.

G cluster_0 Synthesis & Purification cluster_1 Bioactivity Evaluation Start This compound Reaction Palladium-Catalyzed Cross-Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Bioactive Candidate Purification->Product Assay Leaf-Dip Bioassay Product->Assay Data Data Collection (Mortality %) Assay->Data Analysis LC50 Calculation Data->Analysis

Caption: General workflow from starting intermediate to bioactivity data.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a novel pyridine derivative by creating a new carbon-carbon bond at the 5-position, a common strategy in agrochemical design.[8]

Objective: To synthesize a 5-aryl-2-methylnicotinonitrile derivative from this compound and a selected arylboronic acid.

Reaction Scheme:

G compoundA This compound catalyst Pd(PPh₃)₄ K₃PO₄, Dioxane/H₂O compoundA->catalyst compoundB + Aryl-B(OH)₂ compoundB->catalyst compoundC 5-Aryl-2-methylnicotinonitrile catalyst->compoundC

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio via syringe. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Heating: Heat the reaction mixture to 85-95°C with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-aryl-2-methylnicotinonitrile product.

Application in Fungicide Development

The nitrile functionality of this compound is a versatile handle. It can be hydrolyzed to a carboxylic acid, which can then be coupled with an amine to form a pyridine carboxamide. This class of compounds is known to produce potent fungicides, many of which act as Succinate Dehydrogenase Inhibitors (SDHIs).[8]

Mechanism of Action: SDH Inhibition

SDHIs disrupt the fungal respiratory chain by binding to Complex II, a critical enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain.[8] This inhibition blocks cellular energy (ATP) production, leading to the death of the fungal pathogen.[8]

G TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain ATP ATP Production (Energy) ETC->ATP SDHI SDHI Fungicide (Pyridine Carboxamide) ComplexII Complex II (SDH) SDHI->ComplexII ComplexII->ETC Fumarate Fumarate ComplexII->Fumarate Fumarate Death Fungal Cell Death Succinate->ComplexII Succinate

Caption: SDHI mode of action in the fungal respiratory chain.

Protocol 2: Synthesis of a Pyridine Carboxamide Fungicide Candidate

Objective: To convert this compound into a novel N-aryl pyridine carboxamide.

Step A: Hydrolysis of Nitrile to Carboxylic Acid

  • Procedure: Place this compound in a round-bottom flask with a 6M aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approx. 120°C) and stir for 6-8 hours.

  • Cool the mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~4-5, causing the carboxylic acid to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-bromo-2-methylnicotinic acid.

Step B: Amide Coupling

  • Procedure: Suspend the 5-bromo-2-methylnicotinic acid (1.0 eq) from Step A in dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) dropwise at 0°C. Stir for 2 hours at room temperature to form the acyl chloride.

  • In a separate flask, dissolve the desired amine (e.g., 2-aminothiophene, 1.0 eq) and triethylamine (1.2 eq) in DCM.[14]

  • Cool the amine solution to 0°C and add the freshly prepared acyl chloride solution dropwise.[14]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[14]

  • Perform an aqueous workup as described in Protocol 1 and purify by column chromatography to yield the final N-(thiophen-2-yl)-5-bromo-2-methylnicotinamide product.

Bioactivity Evaluation

Once synthesized, novel compounds must be screened for biological activity. The following protocol describes a standard method for assessing insecticidal potency.

Protocol 3: Insecticidal Leaf-Dip Bioassay

Objective: To determine the median lethal concentration (LC₅₀) of synthesized compounds against a target insect pest, such as the cotton leafworm (Spodoptera littoralis).

Materials:

  • Synthesized test compounds

  • Acetone or Dimethylformamide (DMF) for dissolving compounds

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100)

  • Cotton or cabbage leaf discs

  • Second or third instar larvae of S. littoralis

  • Petri dishes with moistened filter paper

  • Reference insecticide (e.g., Lufenuron)[15]

Procedure:

  • Stock Solutions: Prepare a stock solution of each test compound (e.g., 1000 ppm) by dissolving a known weight in a small amount of DMF and diluting with water/surfactant solution.[15]

  • Serial Dilutions: Create a series of five to seven concentrations from the stock solution through serial dilution.

  • Treatment: Using forceps, dip a leaf disc into each test concentration for 10-15 seconds. Allow the leaves to air dry completely. A control leaf should be dipped in the solvent/water solution only.

  • Infestation: Place one treated leaf disc into each Petri dish. Introduce 10 larvae into each dish.

  • Incubation: Maintain the Petri dishes at 25±2°C with a 12:12 light:dark photoperiod.

  • Data Collection: Assess larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ value, which is the concentration that causes 50% mortality of the test population.

Representative Data Presentation:

Compound IDTarget PestLC₅₀ (ppm) after 48h95% Confidence Interval
SYN-001 S. littoralis5.944.8 - 7.2
SYN-002 S. littoralis2.411.9 - 3.0
Reference S. littoralis2.301.8 - 2.8

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16] Handle solids in a well-ventilated area or chemical fume hood to avoid dust inhalation.[17]

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.[18] If irritation occurs, seek medical attention.[18]

    • Eye Contact: Rinse cautiously with water for several minutes.[17][18] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.[17][19]

Conclusion

This compound is a highly versatile and strategic intermediate for the discovery of novel agrochemicals. Its well-defined reactive sites allow for the systematic synthesis of diverse chemical libraries targeting a range of pests. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential in creating next-generation insecticides and fungicides, contributing to the ongoing need for effective and sustainable crop protection solutions.

References

Application Notes and Protocols for the N-Alkylation of 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-alkylation of 5-Bromo-2-methylnicotinonitrile, a critical transformation for synthesizing a diverse array of pyridinium salt derivatives. These derivatives are valuable intermediates in medicinal chemistry and materials science. This guide details the underlying chemical principles, offers a robust, step-by-step experimental protocol, and explains the causality behind key procedural choices to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylation

This compound is a versatile heterocyclic building block. The pyridine nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with electrophiles. The N-alkylation of this substrate transforms the neutral pyridine into a positively charged quaternary pyridinium salt. This transformation is of significant strategic importance for several reasons:

  • Modulation of Physicochemical Properties: The introduction of an alkyl group and a positive charge dramatically alters the molecule's solubility, lipophilicity, and electronic characteristics.

  • Pharmacological Tuning: In drug development, converting a pyridine moiety to a pyridinium salt can profoundly impact its biological activity, receptor binding affinity, and cell permeability. Pyridinium salts are found in various pharmacologically active compounds.[1]

  • Synthetic Handle: The resulting pyridinium salts can serve as precursors for further chemical modifications, including reduction to dihydropyridines or piperidines.

This protocol describes a classic and efficient method for this transformation, based on the principles of the Menschutkin reaction, which involves the direct alkylation of an amine or related nucleophile with an alkyl halide.

Reaction Principle and Mechanistic Overview

The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide.

  • Transition State: A transient trigonal bipyramidal transition state is formed where the N-C bond is beginning to form and the C-X (halide) bond is beginning to break.

  • Product Formation: The halide ion is displaced as a leaving group, resulting in the formation of a stable N-alkylated pyridinium salt.

The choice of reagents is critical for the success of this reaction. The reactivity of alkyl halides typically follows the order: R-I > R-Br > R-Cl. While alkyl iodides are the most reactive, alkyl bromides often provide a good balance of reactivity and stability, making them a common choice.[3]

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary and secondary alkyl halides.

Materials and Reagents
  • Substrate: this compound

  • Alkylating Agent: Alkyl bromide (e.g., benzyl bromide, ethyl bromide) or alkyl iodide (1.1 - 1.4 equivalents)

  • Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Washing/Precipitation Solvent: Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Reaction Vessel: Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert Gas: Nitrogen or Argon (optional, but good practice)

  • Heating: Heating mantle or oil bath

  • Analytical Tools: Thin-Layer Chromatography (TLC) plates (silica gel), High-Performance Liquid Chromatography (HPLC)

Experimental Workflow Diagram

The overall workflow from reaction setup to final product characterization is outlined below.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis setup_1 Add this compound and solvent to flask setup_2 Add alkylating agent (1.1-1.4 eq) setup_1->setup_2 setup_3 Equip with reflux condenser setup_2->setup_3 reaction_1 Heat mixture to reflux (e.g., Acetonitrile ~82°C) setup_3->reaction_1 Begin Heating reaction_2 Stir for 6-48 hours reaction_1->reaction_2 reaction_3 Monitor by TLC/HPLC for consumption of starting material reaction_2->reaction_3 workup_1 Cool reaction to RT reaction_3->workup_1 Reaction Complete workup_2 Concentrate under reduced pressure workup_1->workup_2 workup_3 Triturate residue with diethyl ether to precipitate solid workup_2->workup_3 workup_4 Filter product via vacuum filtration and wash with ether workup_3->workup_4 analysis_1 Dry product under vacuum workup_4->analysis_1 analysis_2 Recrystallize if necessary analysis_1->analysis_2 analysis_3 Characterize by NMR, MS, IR analysis_2->analysis_3

Caption: Workflow for the N-alkylation of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq).

  • Dissolution: Add a suitable solvent such as anhydrous acetonitrile (approx. 0.2-0.5 M concentration). Stir the mixture until the starting material is fully dissolved.

    • Causality Note: Acetonitrile is an excellent choice as it is a polar aprotic solvent that effectively solvates the reactants and the charged transition state. Its boiling point (82 °C) is suitable for many alkylation reactions, and it is considered a "greener" alternative to solvents like DMF or NMP.[3]

  • Reagent Addition: Add the chosen alkylating agent (e.g., alkyl bromide, 1.2 eq) to the stirred solution.

  • Heating and Reaction: Attach a reflux condenser and heat the mixture to reflux (for acetonitrile, this is ~82 °C). Allow the reaction to proceed for 6 to 48 hours.[1][4] The reaction time will vary significantly depending on the reactivity of the alkylating agent.

    • Causality Note: Heating provides the necessary thermal energy to overcome the activation barrier of the SN2 reaction. Less reactive alkyl halides (e.g., alkyl chlorides) or sterically hindered ones will require longer reaction times or higher temperatures.

  • Monitoring: The progress of the reaction should be monitored by TLC or HPLC. The consumption of the starting material and the appearance of a new, more polar spot (the pyridinium salt) indicates the reaction is proceeding.

  • Work-up and Isolation: a. Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. b. If a precipitate has formed upon cooling, the product can be isolated directly by vacuum filtration. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent. d. To the resulting crude oil or solid, add a non-polar solvent such as diethyl ether or MTBE. Stir or sonicate the mixture vigorously. This process, known as trituration, will cause the ionic pyridinium salt to precipitate while unreacted starting materials and non-polar impurities remain dissolved.[4] e. Collect the solid product by vacuum filtration, washing the filter cake with fresh diethyl ether to remove residual impurities.

  • Purification and Characterization: a. Dry the isolated solid under vacuum. b. For higher purity, the pyridinium salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether or acetone).[1] c. Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Summary of Reaction Parameters

The following table provides example conditions for the N-alkylation reaction. Researchers should optimize these parameters for their specific alkylating agent.

Alkylating AgentEquivalentsSolventTemperature (°C)Approx. Time (h)Typical Yield (%)
Benzyl Bromide1.2Acetonitrile82 (Reflux)6 - 12> 90%
Ethyl Bromide1.4Acetonitrile82 (Reflux)24 - 4075 - 85%
Methyl Iodide1.2AcetonitrileRoom Temp. to 404 - 8> 95%
1-Bromobutane1.4DMF10024 - 4870 - 80%

Trustworthiness and Self-Validation

  • Reaction Monitoring: Consistent monitoring by TLC or HPLC is crucial. The disappearance of the starting material (this compound) is the primary indicator of reaction completion. The product, being a salt, will have a much lower Rf value on a silica TLC plate compared to the starting material.

  • Product Characterization: Full characterization is essential for validation. In ¹H NMR, the protons on the alkyl group attached to the nitrogen and the adjacent pyridine ring protons will show a significant downfield shift due to the positive charge on the nitrogen atom. Mass spectrometry should show a molecular ion peak corresponding to the cationic portion of the pyridinium salt.

  • Purity Assessment: The purity of the final product should be confirmed by HPLC or by observing a sharp melting point. Satisfactory purity is often achieved after a single crystallization.[1]

Conclusion

The N-alkylation of this compound is a robust and high-yielding transformation that provides access to a valuable class of pyridinium salts. By understanding the underlying SN2 mechanism and carefully selecting the solvent and reaction conditions, researchers can reliably synthesize a wide range of derivatives for applications in drug discovery and materials science. The protocol described herein serves as a validated starting point for these synthetic endeavors.

References

Application Note: High-Throughput GC-MS Analysis of 5-Bromo-2-methylnicotinonitrile Reaction Products for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-Bromo-2-methylnicotinonitrile and its associated reaction products. As a key building block in the synthesis of various pharmaceutical compounds, ensuring the purity and accurate identification of byproducts from the synthesis of this compound is critical for drug development professionals. This guide provides a comprehensive workflow, from sample preparation to data interpretation, designed to deliver high-quality, reproducible results. The methodologies outlined herein are grounded in established analytical principles and are intended for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its substituted pyridine structure is a common motif in medicinal chemistry, appearing in compounds targeting a variety of diseases. The efficiency and selectivity of reactions involving this starting material directly impact the yield and purity of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to monitor reaction progress, identify potential impurities, and quantify the desired product is paramount for process optimization and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[1] The coupling of gas chromatography's ability to separate volatile and semi-volatile compounds with the structural elucidation power of mass spectrometry allows for the confident identification and quantification of the target molecule and its reaction byproducts.[2]

Experimental Design & Rationale

The successful GC-MS analysis of halogenated aromatic compounds like this compound hinges on several key experimental choices. This section details the rationale behind the selected methodology.

Sample Preparation: Ensuring a Clean Injection

A clean sample is fundamental to obtaining reliable GC-MS data and preserving the longevity of the analytical column and mass spectrometer.[3] The primary goal of sample preparation is to extract the analytes of interest from the reaction mixture while removing non-volatile components, catalysts, and excess reagents that could interfere with the analysis.

Protocol Rationale: A liquid-liquid extraction (LLE) is a robust and widely applicable technique for separating analytes based on their differential solubility in immiscible solvents.[3] For a typical reaction mixture, quenching with an aqueous solution followed by extraction with a volatile organic solvent like dichloromethane or ethyl acetate is effective. The choice of extraction solvent should be based on the polarity of the target analytes. To ensure the complete removal of any residual non-volatile materials, passing the organic extract through a small plug of silica gel or using a solid-phase extraction (SPE) cartridge can be beneficial.[3] Finally, the sample is concentrated under a gentle stream of nitrogen to a suitable volume for injection.[4]

GC Column Selection: Achieving Optimal Separation

The choice of the GC capillary column is the most critical factor in achieving the desired separation of the reaction components. The stationary phase, column internal diameter (I.D.), film thickness, and length all play a role in the resolution, efficiency, and analysis time.[5]

Column Rationale: For the separation of substituted pyridines, a mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS or equivalent), provides an excellent balance of selectivity for aromatic and moderately polar compounds.[6][7] This type of stationary phase separates compounds based on a combination of boiling point and dipole-dipole interactions.[5] A standard column dimension of 30 m x 0.25 mm I.D. x 0.25 µm film thickness offers a good compromise between resolution and analysis speed for most applications.

GC-MS Parameters: Method Optimization

The instrumental parameters must be carefully optimized to ensure good peak shape, sensitivity, and reproducibility.

Parameter Rationale:

  • Inlet Temperature: A sufficiently high inlet temperature (e.g., 250-280°C) is necessary to ensure the rapid and complete volatilization of the analytes without causing thermal degradation.

  • Oven Temperature Program: A temperature ramp is employed to effectively separate compounds with a range of boiling points. The initial temperature and hold time should be sufficient to allow for the elution of the solvent and any very volatile components before the analytes of interest. The ramp rate affects the resolution and analysis time; a slower ramp generally provides better separation.

  • Carrier Gas: Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer. A constant flow rate is typically used to maintain consistent retention times.

  • Mass Spectrometer Parameters: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.[8] The mass range should be set to cover the expected molecular weights of the starting material and potential products.

Step-by-Step Protocols

This section provides detailed, actionable protocols for the entire analytical workflow.

Protocol: Sample Preparation from Reaction Mixture
  • Reaction Quenching: At the desired reaction time point, quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of a saturated aqueous sodium bicarbonate solution in a 2 mL microcentrifuge tube. This step neutralizes any acidic components.

  • Liquid-Liquid Extraction: Add 1 mL of dichloromethane to the quenched mixture. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean vial using a Pasteur pipette.

  • Drying and Concentration: Pass the organic extract through a small column packed with anhydrous sodium sulfate to remove any residual water. Collect the dried extract and concentrate it to approximately 200 µL under a gentle stream of nitrogen gas.[4]

  • Final Dilution: Transfer the concentrated sample to a GC vial with a micro-insert and dilute to a final volume of 1 mL with dichloromethane for analysis.

Protocol: GC-MS Instrumentation and Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

GC Parameters:

  • Inlet: Splitless mode, 1 µL injection volume

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 70°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-450

Data Analysis and Interpretation

Identification of this compound

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio.[9][10] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units.[11] For this compound (C7H5BrN2), the expected molecular ions would be at m/z 196 and 198.[12]

Fragmentation Pattern Analysis

The fragmentation pattern provides a molecular fingerprint that aids in structural confirmation. Key fragmentation pathways for brominated aromatic compounds often involve the loss of the bromine atom or cleavage of the bonds adjacent to the aromatic ring.[13] The presence of a prominent peak at m/z 117 would correspond to the loss of the bromine radical from the molecular ion.

Identification of Potential Byproducts

Common reactions of nicotinonitrile derivatives can lead to various byproducts. For instance, hydrolysis of the nitrile group to a carboxylic acid or amide, or nucleophilic substitution of the bromine atom are possible side reactions.[14] GC-MS can help identify these byproducts by their unique retention times and mass spectra. If byproducts are polar and not amenable to direct GC-MS analysis, derivatization may be necessary.[15][16] Silylation is a common derivatization technique that increases the volatility of polar compounds containing active hydrogens (e.g., -OH, -NH, -COOH).[17]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the GC-MS analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Quench Reaction Quenching LLE Liquid-Liquid Extraction Quench->LLE Dry Drying & Concentration LLE->Dry Injection GC Injection Dry->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MS Mass Spectra Interpretation TIC->MS Quant Quantification MS->Quant

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-methylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of 5-Bromo-2-methylnicotinonitrile, a critical intermediate in pharmaceutical development. This guide provides field-proven insights and solutions for researchers and drug development professionals.

Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires not only a solid protocol but also a deep understanding of the reaction mechanisms and potential pitfalls. This guide is structured to address the most common challenges encountered during the synthesis of this important pyridine derivative, empowering you to troubleshoot effectively and optimize your reaction yields.

The most prevalent and often challenging route to this compound involves a Sandmeyer reaction starting from 5-Amino-2-methylnicotinonitrile. This pathway, while effective, is sensitive to subtle variations in reaction conditions. This guide will focus primarily on troubleshooting this route, with additional considerations for direct bromination strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies:

  • The Sandmeyer Reaction: This is the most common approach, starting from 5-Amino-2-methylnicotinonitrile. It involves a two-step process: first, the diazotization of the aromatic amine, followed by a copper(I) bromide-mediated displacement of the diazonium group.[1][2] This method is valued for its reliability in introducing the bromo group at the desired position.

  • Direct Electrophilic Bromination: This route involves the direct bromination of 2-methylnicotinonitrile using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂). While seemingly more direct, this approach can suffer from issues with regioselectivity and requires careful optimization to avoid the formation of undesired isomers.[3][4]

Q2: Why is strict temperature control so critical in the Sandmeyer reaction?

The Sandmeyer reaction proceeds via an arenediazonium salt intermediate, which is notoriously unstable at elevated temperatures.[5] The initial diazotization step must be conducted at 0–5 °C to prevent the diazonium salt from decomposing prematurely, which primarily leads to the formation of phenolic byproducts and a significant loss of yield.[2][5] Maintaining a low temperature throughout the subsequent displacement step is also crucial for minimizing side reactions.

Q3: What are the key safety considerations for this synthesis?

  • Diazonium Salts: Solid diazonium salts are explosive and should never be isolated. Always prepare and use them in solution at low temperatures.[5]

  • Reagents: Handle hydrobromic acid, sodium nitrite, and copper bromide with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work within a fume hood.

  • Gas Evolution: The reaction releases nitrogen gas (N₂), which can cause pressure buildup if the reaction vessel is sealed. Ensure the system is properly vented.[6]

Troubleshooting Guide: The Sandmeyer Reaction Approach

This section addresses specific issues encountered when synthesizing this compound from 5-Amino-2-methylnicotinonitrile.

Workflow for Sandmeyer Synthesis of this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup & Purification A 5-Amino-2-methylnicotinonitrile in HBr (aq) B Add NaNO₂ (aq) dropwise at 0-5 °C A->B Reagent C Formation of Arenediazonium Bromide Salt B->C Reaction E Add Diazonium Salt Solution (from Step 1) slowly C->E Intermediate Transfer D CuBr in HBr (aq) D->E Catalyst F Reaction Mixture (N₂ gas evolves) E->F Reaction G Warm to RT, then Heat F->G Completion H Quench & Neutralize G->H I Extract with Organic Solvent H->I J Purify (e.g., Column Chromatography) I->J K This compound J->K

References

Technical Support Center: Synthesis of 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-methylnicotinonitrile. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.

The most prevalent synthetic route to this compound involves a Sandmeyer-type reaction, starting from 2-amino-5-bromo-6-methylpyridine. This pathway, while effective, is sensitive to reaction conditions and can be prone to several side reactions that impact yield and purity. This guide focuses on troubleshooting this specific transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. The Q&A format is designed to help you quickly identify your issue and find a robust solution.

Q1: My overall yield is consistently low. What are the primary causes and how can I improve it?

Low yield is the most common complaint and can stem from multiple stages of the process: incomplete diazotization, premature decomposition of the diazonium salt, or competing side reactions during the cyanation step.

Root Cause Analysis:

  • Inefficient Diazotization: The conversion of the primary amine on the pyridine ring to a diazonium salt is a critical first step.[1][2] This reaction requires the in situ generation of nitrous acid (HNO₂) from a nitrite salt (e.g., NaNO₂) and a strong mineral acid.[1] If the temperature is too high or the acid concentration is insufficient, the nitrous acid can decompose before it reacts, or the amine may not be fully protonated, leading to incomplete conversion.

  • Diazonium Salt Instability: Pyridine-based diazonium salts are often less stable than their benzene-derived counterparts. They can rapidly decompose, especially at temperatures above 5 °C, leading to a loss of the desired intermediate before it can react in the subsequent Sandmeyer step.[3]

  • Hydrolysis Side Reaction: The diazonium salt can react with water in the reaction mixture to form the corresponding hydroxypyridine (5-Bromo-2-methyl-3-hydroxypyridine), a common and often difficult-to-remove impurity.[3][4]

  • Catalyst (CuCN) Issues: The copper(I) cyanide used in the Sandmeyer reaction must be active. If it has been oxidized to copper(II), the catalytic cycle that facilitates the radical-nucleophilic aromatic substitution will be inefficient.[5]

Troubleshooting Steps & Solutions:

ParameterRecommended ConditionRationale
Diazotization Temp. -5 °C to 0 °CMinimizes decomposition of both nitrous acid and the formed diazonium salt. Use an ice-salt or acetone/dry ice bath for precise control.[6]
Acid Concentration Use of concentrated HBr or H₂SO₄Ensures complete protonation of the aminopyridine and efficient generation of the electrophilic nitrosonium ion (NO⁺).[1]
NaNO₂ Addition Slow, dropwise addition of a pre-chilled aqueous solutionPrevents localized temperature spikes and uncontrolled nitrogen gas evolution, which indicates rapid decomposition.[6]
Reaction Time Monitor by TLCAfter NaNO₂ addition, hold at 0 °C for 30-60 min. Check for the disappearance of the starting amine before proceeding.
Cyanation Step Add diazonium solution to a pre-heated (60-70 °C) solution of CuCNAdding the cold diazonium salt to the hot catalyst solution ensures it reacts quickly, minimizing decomposition and hydrolysis side reactions.[5]

Below is a decision-making workflow to troubleshoot low yield:

G start Low Yield Observed check_diazotization Was the reaction kept below 5°C during NaNO2 addition? start->check_diazotization temp_high High Temp Issue: - Diazonium salt decomposed. - Phenol byproduct likely. check_diazotization->temp_high No temp_ok Temperature Controlled check_diazotization->temp_ok Yes check_amine Is the starting 2-amino-5-bromo-6-methylpyridine pure? impure_amine Impurity Issue: - Incomplete reaction. - Side products from amine impurities. check_amine->impure_amine No amine_ok Amine is Pure check_amine->amine_ok Yes check_cu Was fresh, high-quality CuCN used? bad_cu Catalyst Issue: - Inefficient cyanation. - Biaryl or reduction byproducts possible. check_cu->bad_cu No cu_ok Catalyst is Active check_cu->cu_ok Yes solution_temp Solution: Maintain strict temperature control (-5 to 0°C). temp_high->solution_temp temp_ok->check_amine solution_amine Solution: Recrystallize or purify starting material before use. impure_amine->solution_amine amine_ok->check_cu solution_cu Solution: Use freshly purchased CuCN or prepare it fresh. bad_cu->solution_cu

Caption: Troubleshooting workflow for low yield.

Q2: I have a significant, persistent impurity. How can I identify and eliminate it?

The most probable impurity is the hydroxy byproduct, 5-Bromo-2-methylpyridin-3-ol , formed from the reaction of the diazonium intermediate with water.[3][4] Another possibility is the formation of biaryl compounds from radical coupling.[5]

Identification:

  • 5-Bromo-2-methylpyridin-3-ol: This phenolic compound will be more polar than the desired nitrile product. On a silica TLC plate, it will have a lower Rf value. In the ¹H NMR spectrum, it will show a broad peak corresponding to the hydroxyl (-OH) proton. Its presence can be confirmed by LC-MS, where its molecular weight (188.02 g/mol ) will be detected.

  • Biaryl Impurities: These are typically much less polar and will have a higher Rf on TLC. They are often colored and can be identified by mass spectrometry.

Elimination Strategy:

The key is to prevent the formation of the hydroxy byproduct in the first place by minimizing the diazonium salt's contact time with water at elevated temperatures. However, if it has already formed, purification is necessary.

  • Acid-Base Extraction: The phenolic nature of the hydroxy byproduct allows for its separation from the neutral nitrile product.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a cold, dilute aqueous solution of sodium hydroxide (1M NaOH). The phenol will deprotonate to form the sodium phenoxide salt, which is soluble in the aqueous layer.[4]

    • Separate the layers. The organic layer now contains the purified nitrile.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Column Chromatography: If extraction is insufficient, flash column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity will separate the less polar desired product from the more polar hydroxy impurity.

The diagram below illustrates the formation of the main byproduct.

G Amine 2-Amino-5-bromo-6-methylpyridine Diazonium Pyridinediazonium Salt (Intermediate) Amine->Diazonium NaNO2 / H+ (Diazotization) Product This compound (Desired Product) Diazonium->Product CuCN (Sandmeyer) Byproduct 5-Bromo-2-methylpyridin-3-ol (Hydroxy Byproduct) Diazonium->Byproduct H2O / Δ (Hydrolysis)

Caption: Desired reaction vs. hydrolysis side reaction.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different copper source, like CuBr or CuCl? A: No, for the cyanation reaction, copper(I) cyanide (CuCN) is required as it serves as both the catalyst and the cyanide source.[5] Using CuBr or CuCl would result in the corresponding aryl bromide or chloride, not the desired nitrile.

  • Q: The reaction mixture turns very dark and viscous. Is this normal? A: A color change to a dark brown or black is common during Sandmeyer reactions, often due to the formation of finely divided copper species and minor polymeric byproducts. However, excessive viscosity or tar formation can indicate decomposition. This is often caused by the reaction temperature being too high during the final cyanation step. Ensure the addition of the diazonium salt to the CuCN solution is controlled to maintain the reaction temperature within the optimal range (typically 60-80 °C).

  • Q: Is it necessary to isolate the diazonium salt? A: No, and it is strongly discouraged. Aryl diazonium salts, especially when dry, can be explosive and are thermally unstable.[1] The synthesis should always be performed as a one-pot or two-step procedure where the diazonium salt is generated in situ and used immediately without isolation.[4]

Key Experimental Protocol: Sandmeyer Cyanation

This protocol describes the conversion of 2-amino-5-bromo-6-methylpyridine to this compound.

Materials:

  • 2-amino-5-bromo-6-methylpyridine

  • Concentrated Hydrobromic Acid (48% HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Deionized Water

  • Ethyl Acetate

  • 1M Sodium Hydroxide solution

  • Brine

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-5-bromo-6-methylpyridine (1.0 eq).

    • Cool the flask in an ice-salt bath to -5 °C.

    • Slowly add concentrated HBr (3.0 eq) while maintaining the internal temperature below 5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the reaction flask via the addition funnel over 30-45 minutes, ensuring the temperature never exceeds 0 °C.

    • After the addition is complete, stir the resulting slurry for an additional 45 minutes at 0 °C. The reaction progress can be monitored by TLC for the disappearance of the starting amine.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a slurry of copper(I) cyanide (1.2 eq) in deionized water. Heat this mixture to 65 °C with vigorous stirring.

    • Slowly and carefully, add the cold diazonium salt slurry from the first flask to the hot CuCN slurry. Caution: This step is exothermic and will result in vigorous evolution of nitrogen gas. Control the addition rate to maintain the reaction temperature between 65-75 °C.

    • After the addition is complete, continue to stir the mixture at 70 °C for 1 hour.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with 1M NaOH solution to remove the phenolic byproduct.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, further purify the product by flash column chromatography on silica gel.

References

Preventing decomposition of 5-Bromo-2-methylnicotinonitrile during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-methylnicotinonitrile

Introduction

This compound is a highly valuable heterocyclic building block, frequently employed in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. Its utility, particularly in palladium-catalyzed cross-coupling reactions, is well-established. However, the inherent reactivity of its functional groups—a brominated pyridine ring and a nitrile moiety—presents specific stability challenges during reactions. Improper handling or suboptimal reaction conditions can lead to significant decomposition, resulting in reduced yields, complex purification profiles, and compromised product integrity.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address common issues encountered in the lab, offering not just solutions but also the underlying chemical principles to empower you to design more robust and successful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark brown/black and my TLC plate shows a smear of new, undesired spots. What is likely happening?

A: Dark coloration and complex TLC profiles are classic indicators of substrate decomposition. For this compound, this typically points to two primary degradation pathways:

  • Hydrodebromination (Debromination): This is the reductive cleavage of the C-Br bond, replacing the bromine atom with a hydrogen atom. It is one of the most common side reactions for aryl bromides in palladium-catalyzed processes.[1][2] This side product, 2-methylnicotinonitrile, can be difficult to separate from the desired product.

  • Nitrile Group Hydrolysis: The nitrile (-C≡N) group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water. This initially forms the corresponding amide (5-bromo-2-methylnicotinamide) and can proceed further to the carboxylic acid under more vigorous conditions.[3][4]

Less common, but possible at elevated temperatures or with very strong bases, is polymerization or oligomerization involving the pyridine ring.[5] Understanding which pathway is dominant is the first step in effective troubleshooting.

Q2: I've confirmed by LC-MS that the major impurity is the debrominated product. How can I prevent this hydrodebromination?

A: Hydrodebromination in cross-coupling reactions is often mediated by the palladium catalyst itself. A catalytically active Palladium(0) species can react with a hydride source in the reaction mixture to form a palladium-hydride (Pd-H) species.[2] This Pd-H intermediate can then react with your starting material in a competing catalytic cycle, leading to the undesired debrominated product.

Here are proven strategies to mitigate this:

  • Choice of Base: Strong alkoxide bases with β-hydrogens (e.g., sodium tert-butoxide, potassium methoxide) are known hydrogen sources.[6] Switching to a weaker, non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is highly effective at suppressing this side reaction.[1][7]

  • Solvent Selection: Ethereal solvents like tetrahydrofuran (THF) can be hydride donors. If debromination is observed, consider switching to more robust aprotic solvents like 1,4-dioxane, DMF, or toluene.[6][7]

  • Rigorous Inert Atmosphere: While oxygen's role is complex, its presence can affect the stability and speciation of the Pd(0) catalyst. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[8][9]

  • Temperature and Reaction Time: Use the lowest effective temperature and monitor the reaction closely. Prolonged heating after the reaction has reached completion can increase the likelihood of side reactions.

Q3: My analysis shows impurities corresponding to the amide or carboxylic acid derivative of my starting material. How can I protect the nitrile group?

A: Nitrile hydrolysis is catalyzed by the presence of water and either acid or base.[3][4] While many cross-coupling reactions require a base and may use aqueous solvent mixtures, you can take steps to minimize hydrolysis:

  • Use Anhydrous Conditions: When possible, use anhydrous-grade solvents and ensure all glassware is flame- or oven-dried. While some protocols (like Suzuki) call for water, use the minimum required amount of high-purity, degassed water.[7][8]

  • Avoid Hydroxide Bases: Do not use bases like NaOH or KOH. Instead, opt for carbonate or phosphate bases that are less prone to directly promoting hydrolysis.[7][10]

  • Careful Workup: Upon reaction completion, quench cautiously. Avoid prolonged exposure to highly acidic or basic aqueous layers during extraction. Neutralize the mixture to a pH of ~7 before extensive workup if hydrolysis is a concern.

Q4: The pyridine nitrogen seems to be inhibiting my palladium catalyst, leading to a stalled reaction. How can I overcome this?

A: This is a well-known challenge with pyridine-containing substrates. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that inhibit catalytic turnover.[8]

  • Ligand Choice is Critical: The solution is often to use a ligand that can successfully compete with the pyridine nitrogen and promote the desired catalytic steps (oxidative addition and reductive elimination). Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are often highly effective in these cases as they stabilize the catalyst and accelerate the catalytic cycle.[11][12] If you are using a simple catalyst like Pd(PPh₃)₄ and observing issues, switching to a pre-catalyst system with a specialized ligand is a recommended next step.

Q5: What are the ideal storage and handling procedures for this compound?

A: Proper storage is essential to ensure the long-term integrity of the reagent. Like many halogenated heterocycles, it can be sensitive to its environment.[5]

  • Storage: Store the compound in a tightly sealed, airtight container. Keep it in a cool, dry, and dark place, such as a desiccator or a controlled-atmosphere cabinet.[13][14] Avoid storing it near strong bases or oxidizing agents.[15][16]

  • Handling: When weighing and transferring the material, do so in a well-ventilated area or fume hood.[13] For reactions requiring anhydrous conditions, handle the solid under an inert atmosphere (e.g., in a glovebox) to prevent moisture absorption.

Visualizing Decomposition Pathways

Caption: Primary decomposition pathways for this compound.

Troubleshooting Summary Table

ObservationPotential Cause(s)Recommended Solutions
Major impurity is debrominated product 1. Formation of Pd-H species.[2]2. Base or solvent acting as a hydride source.[6]1. Switch base to K₃PO₄ or Cs₂CO₃.[1]2. Change solvent from THF to Dioxane or DMF.[7]3. Ensure rigorous inert atmosphere.
Amide/Carboxylic acid impurities detected 1. Presence of water in the reaction.2. Strongly basic or acidic conditions.[3][4]1. Use anhydrous solvents and reagents.2. Avoid hydroxide bases; use K₂CO₃ or K₃PO₄.[7]3. Perform a neutral aqueous workup.
Reaction is slow or stalls 1. Pyridine nitrogen is coordinating to/inhibiting the Pd catalyst.[8]1. Use a catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs).[11][12]
Reaction mixture turns dark/forms tar 1. General decomposition due to excessive heat.2. Incompatible reagents (e.g., strong oxidizing agents).[5]1. Lower the reaction temperature.2. Monitor reaction closely and stop when complete.3. Verify compatibility of all reagents.

Validated Protocol: Suzuki-Miyaura Coupling

This protocol is optimized to minimize the common decomposition pathways of this compound.

Reaction: this compound + Arylboronic Acid → 5-Aryl-2-methylnicotinonitrile

Caption: Generalized workflow for a robust Suzuki-Miyaura cross-coupling.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • 1,4-Dioxane, anhydrous

  • Water, degassed (e.g., by sparging with Argon for 30 min)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Inerting: Seal the flask with a septum, and then evacuate the atmosphere and backfill with Argon. Repeat this cycle a total of three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Under a positive pressure of Argon, add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 to 5:1 solvent mixture.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of Argon.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Guide for 5-Bromo-2-methylnicotinonitrile Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise during this important synthetic transformation. The inherent electronic properties of the pyridine ring, combined with the presence of a nitrile group, can present unique obstacles. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when performing a Suzuki coupling with this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I address this?

Low or no conversion is a frequent problem and can stem from several factors related to catalyst activity and the specific nature of the pyridine substrate.

A1: Potential Causes & Solutions

  • Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ. The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting this reduction or deactivating the catalyst.[1][2]

    • Solution: Consider starting with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[3][4] If using a Pd(II) source, ensure your conditions promote reduction. This can sometimes be facilitated by the phosphine ligand itself or by small amounts of homocoupling of the boronic acid.[5]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the palladium catalyst to the C-Br bond. The electron-deficient nature of the pyridine ring can influence the rate of this step.[2]

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos, XPhos, or other Buchwald-type biarylphosphine ligands are designed to accelerate oxidative addition, especially for challenging substrates.[1][6]

  • Poor Reagent Quality or Incompatible Stoichiometry: The purity of your reagents is paramount. Water, in particular, can lead to unwanted side reactions.

    • Solution:

      • Ensure your boronic acid is dry and of high purity. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.[7]

      • Use anhydrous solvents and ensure your base is finely ground and anhydrous.[1]

      • A slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but a large excess can sometimes promote side reactions.[1]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling results in a biaryl product derived from two molecules of your boronic acid, consuming your reagent and complicating purification.

A2: Minimizing Boronic Acid Homocoupling

This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor homocoupling.[1]

  • Strictly Exclude Oxygen: This is the most critical factor.

    • Degas your solvents thoroughly: Use several freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen) for an extended period.[1]

    • Use flame-dried glassware: Ensure your reaction vessel is free of adsorbed water and oxygen.

    • Maintain an inert atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire setup and reaction time.[1]

  • Control Catalyst Addition: If using a Pd(II) precatalyst, its initial reduction can sometimes involve homocoupling.

    • Solution: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this initial burst of homocoupling.

Q3: My starting boronic acid is being consumed, but I'm not forming the desired product. Instead, I'm seeing the deborylated arene. What is happening?

This is a classic case of protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source.[8]

A3: Preventing Protodeboronation

This side reaction is especially problematic with heteroaryl boronic acids and is facilitated by the presence of water or other protic sources.[8]

  • Ensure Anhydrous Conditions:

    • Use anhydrous, high-purity solvents.

    • Dry your base thoroughly. While a base is necessary for the catalytic cycle, some bases in the presence of water can accelerate protodeboronation.[1][8] Consider using a base known to be effective in anhydrous conditions, like K₃PO₄.[9]

  • Consider a "Slow-Release" Strategy: For particularly unstable boronic acids, using a more stable derivative like an organotrifluoroborate or a MIDA boronate ester can be beneficial.[10][11] These reagents slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[10]

Q4: The reaction is very slow, even with an appropriate catalyst system. How can I increase the reaction rate?

Sluggish reactions can often be accelerated by carefully adjusting the reaction parameters.

A4: Strategies to Increase Reaction Rate

  • Screen Different Bases: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[12][13]

    • Solution: If a weaker base like Na₂CO₃ is not effective, consider stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][9] The choice of base can be highly substrate-dependent.

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with a small amount of water.[13][14] A screen of different solvents or solvent mixtures may be necessary to find the optimal conditions for your specific substrate combination.[15][16]

  • Increase Temperature: Higher temperatures generally increase reaction rates. However, be aware that this can also accelerate catalyst decomposition and side reactions.[6] A careful optimization of the reaction temperature is often required.

Experimental Protocols & Methodologies

Standard Protocol for this compound Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling.

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).[3]

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.[17]

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Common Reaction Conditions

The choice of catalyst, base, and solvent is critical. The following table summarizes common starting points for optimization.

Catalyst (mol%)LigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (3-5)PPh₃K₂CO₃ / Na₂CO₃Dioxane/H₂O, Toluene/H₂O80-10060-90
Pd(dppf)Cl₂ (2-3)dppfK₂CO₃ / K₃PO₄Dioxane, DME80-9070-95
Pd₂(dba)₃ (1-2)SPhos / XPhosK₃PO₄ / Cs₂CO₃Toluene, Dioxane80-11075-98

Note: Yields are highly dependent on the specific boronic acid partner and require optimization.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting. Each step presents potential pitfalls that can be addressed by modifying reaction conditions.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R²B(OH)₃]⁻ PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][18]

Troubleshooting Workflow

When a reaction fails, a logical progression of diagnostic steps can efficiently identify the root cause.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Inert Ensure Strict Inert Atmosphere Check_Reagents->Check_Inert Reagents OK Screen_Catalyst Screen Catalyst/Ligand (e.g., Pd(0), Buchwald Ligands) Check_Inert->Screen_Catalyst Atmosphere OK Screen_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Catalyst->Screen_Base No Improvement Success Successful Coupling Screen_Catalyst->Success Improved Yield Screen_Solvent Screen Solvents (Dioxane, Toluene, DME) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improved Yield Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp No Improvement Screen_Solvent->Success Improved Yield Optimize_Temp->Success Improved Yield

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

By systematically addressing these common issues, researchers can significantly improve the success rate of the Suzuki coupling with this compound. Always remember that careful experimental technique, particularly with respect to maintaining an inert atmosphere, is crucial for success in palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: A-Q&A Approach to Byproduct Identification and Mitigation

This section addresses specific experimental issues in a question-and-answer format, offering explanations grounded in reaction mechanisms and providing actionable protocols.

Question 1: "My final product shows a higher mass peak in the mass spectrum than expected, and the NMR shows an extra aromatic signal. What could this be?"

Answer:

This observation strongly suggests the formation of an over-brominated byproduct , most likely 3,5-Dibromo-2-methylnicotinonitrile .

Causality and Mechanism:

During the electrophilic bromination of 2-methylnicotinonitrile, the pyridine ring is activated towards substitution. While the 5-position is the primary target, aggressive reaction conditions such as high temperatures, prolonged reaction times, or an excess of the brominating agent can lead to a second bromination event at the 3-position. The electron-donating effect of the methyl group and the directing effect of the existing bromo and cyano groups can influence the position of the second bromination.

Identification Protocol:

  • Mass Spectrometry (MS): Look for a peak corresponding to the molecular weight of C7H4Br2N2 (approximately 275.9 g/mol ). The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, and M+4 peaks) will be a definitive indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You will observe the disappearance of one of the aromatic protons and a downfield shift of the remaining proton signals due to the increased deshielding from the additional bromine atom.

    • ¹³C NMR: The spectrum will show an additional carbon signal in the aromatic region attached to a bromine atom, and the chemical shifts of the other ring carbons will be altered.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Use no more than 1.05 equivalents.

  • Temperature Management: Maintain a lower reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid excessive heating.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.

Byproduct_Formation 2-methylnicotinonitrile 2-methylnicotinonitrile This compound This compound 2-methylnicotinonitrile->this compound Bromination (1 eq Br+) 3,5-Dibromo-2-methylnicotinonitrile 3,5-Dibromo-2-methylnicotinonitrile This compound->3,5-Dibromo-2-methylnicotinonitrile Excess Br+ / Heat

Question 2: "My yield is low, and I have a significant amount of a more polar byproduct that is soluble in aqueous base. What is it and how do I avoid it?"

Answer:

This is a classic sign of nitrile group hydrolysis , leading to the formation of 5-Bromo-2-methylnicotinamide or 5-Bromo-2-methylnicotinic acid .

Causality and Mechanism:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which may be present during the reaction or work-up.[1][2][3][4] The reaction proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon, followed by tautomerization to the amide. Under harsher conditions, the amide can be further hydrolyzed to the carboxylic acid.

Identification Protocol:

  • Infrared (IR) Spectroscopy:

    • Amide: Look for the appearance of a strong C=O stretch around 1650-1690 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹.

    • Carboxylic Acid: Look for a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): These byproducts will have distinct retention times (typically more polar) and molecular weights corresponding to C7H7BrN2O (amide) or C7H6BrNO2 (carboxylic acid).

  • Aqueous Extraction: The carboxylic acid byproduct will be readily extracted into a basic aqueous solution (e.g., 1M NaOH). The amide is more polar than the nitrile and may also show some aqueous solubility.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Neutral Work-up: During the work-up, use a neutral wash (e.g., saturated sodium bicarbonate solution) carefully and avoid prolonged exposure to strongly acidic or basic conditions.

  • Temperature Control: Higher temperatures can accelerate hydrolysis. Maintain the recommended reaction temperature.

Hydrolysis_Pathway cluster_0 Reaction / Work-up Conditions This compound This compound 5-Bromo-2-methylnicotinamide 5-Bromo-2-methylnicotinamide 5-Bromo-2-methylnicotinic_acid 5-Bromo-2-methylnicotinic acid

Question 3: "I'm using a Sandmeyer reaction to introduce the bromine from 5-amino-2-methylnicotinonitrile. My product is contaminated with a high molecular weight impurity. What is the likely culprit?"

Answer:

When employing the Sandmeyer reaction, the formation of biaryl byproducts is a known side reaction.[5] In this case, you are likely observing the formation of a dimer, such as 5,5'-bis(2-methylnicotinonitrile) .

Causality and Mechanism:

The Sandmeyer reaction proceeds through a radical mechanism.[5] The aryl radical intermediate can react with another equivalent of the starting material or product to form a biaryl compound. This is more likely to occur if the concentration of the copper catalyst is too low or if the reaction is not efficiently trapping the radical with the bromide.

Identification Protocol:

  • Mass Spectrometry (MS): Look for a peak corresponding to the molecular weight of the dimer (C14H10N4), which would be approximately double that of the de-brominated starting material.

  • NMR Spectroscopy: The NMR spectrum will be more complex, showing multiple aromatic and methyl signals. 2D NMR techniques like COSY and HMBC may be necessary to fully characterize the structure.

Mitigation Strategies:

  • Catalyst Concentration: Ensure an adequate concentration of the Cu(I)Br catalyst is used. In some cases, stoichiometric amounts are employed to improve reactivity.[6]

  • Slow Addition: Add the diazonium salt solution slowly to the copper bromide solution to maintain a low concentration of the aryl radical and favor the desired reaction with bromide.

  • Temperature Control: Keep the reaction temperature low (typically 0-5°C) to control the rate of decomposition of the diazonium salt and minimize side reactions.

Sandmeyer_Byproduct Aryl_Radical Aryl Radical Intermediate Desired_Product This compound Aryl_Radical->Desired_Product + Br⁻ (from CuBr) Biaryl_Byproduct Biaryl Byproduct Aryl_Radical->Biaryl_Byproduct + Aryl Species

Byproduct Summary Table

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common CauseKey Identification Feature(s)
3,5-Dibromo-2-methylnicotinonitrileC₇H₄Br₂N₂~275.9Over-brominationMS: Isotopic pattern for two bromines. ¹H NMR: Loss of an aromatic proton.
5-Bromo-2-methylnicotinamideC₇H₇BrN₂O~214.0Nitrile hydrolysisIR: C=O stretch (~1670 cm⁻¹), N-H stretches. More polar on TLC/LC.
5-Bromo-2-methylnicotinic acidC₇H₆BrNO₂~215.0Nitrile hydrolysisIR: Broad O-H stretch, C=O stretch (~1710 cm⁻¹). Soluble in aqueous base.
5,5'-bis(2-methylnicotinonitrile)C₁₄H₁₀N₄~234.3Sandmeyer side reactionMS: High molecular weight peak. Complex NMR spectrum.
Isomeric Bromination ProductsC₇H₅BrN₂~197.0Poor regioselectivityComplex mixture in NMR. Difficult to separate by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary routes:

  • Direct Bromination: Starting from 2-methylnicotinonitrile and using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Sandmeyer Reaction: Starting from 5-amino-2-methylnicotinonitrile, which is converted to a diazonium salt and then treated with a copper(I) bromide solution.[5][7]

Q2: How can I effectively purify the final product from these byproducts?

  • Column Chromatography: This is the most effective method for separating the desired product from both more polar (hydrolyzed) and less polar (over-brominated) byproducts. A gradient elution with a hexane/ethyl acetate solvent system on silica gel is typically successful.

  • Recrystallization: If the product is obtained in high purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can further enhance purity.

  • Acid-Base Extraction: To remove the 5-Bromo-2-methylnicotinic acid byproduct, an extraction with a dilute aqueous base (e.g., 1M NaHCO₃) can be performed during the work-up.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several precautions are necessary:

  • Brominating Agents: Bromine is highly corrosive and toxic. NBS is a lachrymator. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and at low temperatures.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all reagents used in the synthesis.[8]

Q4: Can I use other brominating agents besides NBS or bromine?

While NBS and bromine are the most common, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or pyridinium tribromide can also be used. The choice of reagent can influence the reactivity and selectivity of the bromination, and may require optimization of the reaction conditions.

References

Technical Support Center: Scaling Up 5-Bromo-2-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in scaling up reactions involving 5-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, chemists, and process development professionals. Here, we address common issues encountered during the transition from bench-scale synthesis to pilot and manufacturing scales, providing practical troubleshooting advice and in-depth answers to frequently asked questions. Our focus is on ensuring process safety, robustness, and reproducibility.

Troubleshooting Guide: From Grams to Kilograms

Scaling up is not merely a volumetric increase; it introduces new physical and chemical challenges that can dramatically affect reaction outcomes.[1][2] Hidden variables like thermal gradients, mixing efficiency, and impurity amplification often emerge at larger scales.[1] This section addresses specific problems you may encounter.

Issue 1: Uncontrolled Exotherm and Potential Runaway Reaction

Question: My reaction temperature is spiking uncontrollably during scale-up, even though it was manageable in the lab. What's happening and how can I fix it?

  • Potential Causes:

    • Heat Transfer Limitations: As the reactor volume increases, the surface-area-to-volume ratio decreases significantly. This drastically reduces the efficiency of heat removal through the reactor jacket, which can be sufficient for a small flask but inadequate for a large vessel.[1][2]

    • Inadequate Mixing: Poor mixing can create localized "hot spots" where reagent concentrations are high, leading to a rapid, localized increase in reaction rate and heat generation.[1]

    • Reagent Addition Rate: Adding a reagent too quickly on a large scale can generate heat faster than the system can dissipate it, a problem that is less apparent in smaller flasks.[3]

  • Recommended Solutions & Protocols:

    • Characterize Thermal Hazard: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction (ΔHrxn), maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is critical for safe scale-up.

    • Control Reagent Addition: Switch from a batch-wise addition to a semi-batch process where one of the key reagents is added slowly and controllably. The addition rate should be tied to the reactor's cooling capacity.

    • Improve Heat Transfer: Ensure the reactor is appropriately sized and has an efficient heat transfer system. Consider using a reactor with a better jacket design or internal cooling coils.

    • Optimize Mixing: Replace simple stirrers with impellers designed for efficient mixing and heat transfer in the specific geometry of your reactor. This prevents dead zones and ensures uniform temperature distribution.[1]

  • Charge the reactor with this compound and the chosen solvent.

  • Bring the initial mixture to the target reaction temperature (e.g., 0 °C).

  • Prepare the second reagent in a separate addition vessel.

  • Begin slow, subsurface addition of the second reagent via a dosing pump.

  • Continuously monitor the internal reaction temperature. Set up an automated system to halt the addition if the temperature rises above a pre-defined safety limit (e.g., T-initial + 5 °C).

  • Maintain vigorous, efficient stirring throughout the addition to ensure immediate dispersion and reaction.

Issue 2: Increased Impurity Profile and Lower Yield

Question: The purity of my final product has dropped significantly after scaling up, and I'm seeing new, unidentified impurities. Why is this happening?

  • Potential Causes:

    • Impurity Amplification: Minor side reactions that were negligible at the gram scale can become significant pathways at the kilogram scale, leading to substantial impurity formation.[1]

    • Poor Temperature Control: As discussed above, localized overheating can accelerate decomposition pathways or side reactions. Prolonged reaction times due to larger volumes can also contribute to impurity formation.[4]

    • Mass Transfer Limitations: In heterogeneous reactions (e.g., involving a solid reagent or catalyst), poor mixing can limit the rate of the desired reaction, allowing more time for side reactions to occur.[2]

  • Recommended Solutions & Protocols:

    • Reaction Optimization (DoE): Employ a Design of Experiments (DoE) approach to systematically study the impact of critical process parameters (CPPs) like temperature, concentration, stoichiometry, and addition rate on product purity and yield.[5] This helps identify a robust operating range.

    • Re-evaluate Stoichiometry: On a small scale, it's common to use a large excess of one reagent. At scale, this can be costly and lead to difficult-to-remove impurities. Re-optimize the molar ratios for efficiency and purity.[4]

    • Impurity Identification and Tracking: Identify the structure of major impurities. Understanding their formation mechanism (e.g., over-bromination, hydrolysis, polymerization) is key to preventing them.[4][6] Use in-process controls (IPCs) like HPLC or UPLC to monitor the reaction progress and impurity formation in real-time.

Caption: Workflow for identifying and controlling impurities during scale-up.

Issue 3: Purification by Chromatography is No Longer Feasible

Question: I used column chromatography to purify my product in the lab, but this is impractical and too expensive for a multi-kilogram batch. What are my alternatives?

  • Potential Causes:

    • Poor Scalability of Chromatography: Preparative chromatography scales very poorly in terms of cost, solvent consumption, and throughput, making it generally unsuitable for large-scale manufacturing of small molecules.[7][8]

  • Recommended Solutions & Protocols:

    • Develop a Crystallization Protocol: Crystallization is the preferred method for purifying solids at an industrial scale. It is highly efficient, cost-effective, and can provide the product with the desired purity and physical form (e.g., crystal polymorph, particle size).[9]

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Distillation or Extraction: If the product is a liquid or if impurities are non-volatile, consider distillation. Liquid-liquid extraction during the workup can also be a powerful tool to remove specific types of impurities before the final purification step.

  • Solubility Determination: Determine the solubility of your crude this compound in a range of candidate solvents at different temperatures to identify a suitable system.

  • Crystallization Development: In a small-scale jacketed lab reactor (e.g., 1L), dissolve the crude material in the chosen solvent at an elevated temperature.

  • Controlled Cooling: Apply a controlled cooling ramp (e.g., 10-20 °C per hour). Rapid cooling often leads to small, impure crystals, while slow cooling promotes the growth of larger, purer crystals.

  • Seeding: Consider adding a small quantity of pure seed crystals at the point of supersaturation to control the crystallization process and ensure the desired polymorph is formed.

  • Isolation and Drying: Once crystallization is complete, filter the solid product, wash it with a small amount of cold solvent to remove residual mother liquor, and dry it under vacuum.

  • Analysis: Analyze the purified product for purity (HPLC), residual solvent (GC), and physical form (XRD, particle size analysis).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at scale?

A1: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. When handling kilogram quantities, the risks are magnified.

  • Toxicity: Due to its acute toxicity, engineering controls are paramount. All transfers and operations should be conducted in a well-ventilated area, such as a walk-in fume hood or a closed system with dedicated exhaust ventilation.

  • Personal Protective Equipment (PPE): Standard lab PPE is insufficient. A full protective suit, chemical-resistant gloves (ensure breakthrough time is appropriate for the task), and respiratory protection may be required, especially when handling the solid powder.[10]

  • Spill Response: Have a spill response plan and appropriate materials (e.g., absorbent materials like Chemizorb®) readily available. Large spills must be contained to prevent entry into drains.[11]

  • Thermal Hazards: As with any chemical reaction, the potential for exothermic events must be assessed and controlled to prevent runaway reactions.[1][2]

Hazard Category Bench-Scale (Grams) Pilot-Scale (Kilograms)
Exposure Control Standard fume hoodWalk-in hood, glovebox, or closed system with local exhaust ventilation
PPE Lab coat, safety glasses, glovesChemical-resistant suit, double gloves, face shield, respirator[10]
Spill Containment Small spill kitLarge spill kit, designated containment area, drain covers
Thermal Safety Ice bathJacketed reactor with automated cooling and emergency quench system[1]

Q2: How do I select the right solvent for a scaled-up reaction?

A2: Solvent selection for scale-up involves more than just solubility. Key factors include:

  • Safety: Avoid solvents with low flash points (fire hazard) or high toxicity.

  • Environmental Impact: Consider "green" solvents to minimize environmental impact and align with regulatory expectations.[5]

  • Boiling Point: The boiling point should be suitable for the reaction temperature, allowing for effective reflux if needed, but also easy to remove during workup without requiring extreme conditions that could degrade the product.

  • Workup & Purification: The solvent should facilitate easy product isolation. For example, it should be immiscible with water if an aqueous workup is required.

  • Cost and Availability: The cost of the solvent becomes a significant factor at a large scale. Choose a common, readily available, and inexpensive solvent whenever possible.[12]

Q3: What is the role of Process Analytical Technology (PAT) in scaling up this reaction?

A3: Process Analytical Technology (PAT) involves using in-line or on-line analytical tools to monitor a reaction in real-time. For scaling up this compound synthesis, PAT is invaluable for:

  • Understanding Reaction Kinetics: Probes like in-situ FTIR or Raman spectroscopy can track the consumption of reactants and the formation of the product, providing a much clearer picture of the reaction's progress than offline TLC or HPLC samples.

  • Ensuring Safety: Continuous temperature and pressure monitoring is the most basic form of PAT. It is essential for detecting the onset of any dangerous exotherm.

  • Controlling Critical Parameters: PAT can be used to control reagent addition. For example, the feed rate can be automatically adjusted to maintain a constant reaction temperature or a specific concentration of a reactant.

  • Determining Reaction Endpoint: Real-time monitoring allows for the precise determination of when the reaction is complete, preventing the formation of degradation products from unnecessarily long reaction times.

Scale-Up Logic cluster_0 Bench Scale (g) cluster_1 Scale-Up Development (g to kg) cluster_2 Pilot Plant (kg) lab Route Scouting Proof of Concept Initial Purity (TLC/LCMS) dev Hazard Assessment (DSC/RC1) Process Optimization (DoE) Develop Scalable Purification Impurity Identification lab->dev Feasibility pilot Demonstrate in Plant Equipment Confirm Process Robustness Validate Analytical Methods dev->pilot Technology Transfer

Caption: Key stages and considerations in scaling up a chemical synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2-methylnicotinonitrile, a key building block in pharmaceutical and materials science research. In the spirit of objective comparison, this guide contrasts the predicted NMR data of the target molecule with experimental data from a structurally related analogue, 5-Ethyl-2-methylpyridine. This comparison serves to illuminate the significant influence of substituents—specifically the electron-withdrawing bromine atom and cyano group versus the electron-donating ethyl group—on the electronic environment of the pyridine ring.

Introduction to the Analyte and Comparator

This compound is a polysubstituted pyridine derivative. Its structural elucidation is paramount for ensuring purity and confirming identity in synthetic workflows. NMR spectroscopy is the definitive technique for this purpose, offering precise information about the molecular framework through the chemical shifts and coupling constants of its hydrogen and carbon nuclei.

To provide a practical and insightful comparison, we will analyze the NMR data of our target compound against 5-Ethyl-2-methylpyridine . The choice of this comparator is deliberate; it shares the same 2-methylpyridine core but differs at the 5-position. The ethyl group (-CH₂CH₃) is a weak electron-donating group, while the bromine (-Br) is an electronegative, electron-withdrawing group. This electronic disparity provides a clear and instructive contrast in the resulting NMR spectra, highlighting the principles of substituent effects.

Predicted NMR Data for this compound

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals: one singlet for the methyl group protons and two doublets for the aromatic protons on the pyridine ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.10 - 8.25Doublet (d)~2.2
H-68.60 - 8.75Doublet (d)~2.2
-CH₃2.60 - 2.75Singlet (s)N/A
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the nitrogen and bromine atoms and the anisotropic effect of the cyano group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2160.0 - 162.0
C-3108.0 - 110.0
C-4142.0 - 144.0
C-5120.0 - 122.0
C-6152.0 - 154.0
-CN115.0 - 117.0
-CH₃22.0 - 24.0

Experimental Protocol for NMR Data Acquisition

This section provides a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted pyridines like the ones discussed herein. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is the foundation of a high-quality NMR spectrum. Analyte concentration must be sufficient for the nucleus being observed, and the solvent must be deuterated to avoid overwhelming the spectrum with solvent signals.

    • Procedure:

      • For ¹H NMR, accurately weigh 2-5 mg of the sample. For the less sensitive ¹³C NMR, weigh 15-25 mg.[1]

      • Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its well-characterized residual peak for referencing.

      • Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[2]

      • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.

      • Cap the NMR tube securely to prevent solvent evaporation.

  • Spectrometer Setup and Calibration:

    • Rationale: The spectrometer must be properly tuned and the magnetic field shimmed to ensure maximum signal sensitivity and homogeneity, which translates to sharp lines and minimal distortion.

    • Procedure:

      • Insert the sample into the spectrometer's spinner turbine and place it in the magnet.

      • Lock the spectrometer onto the deuterium signal of the solvent (the "lock" step). This compensates for any magnetic field drift over the course of the experiment.[3]

      • Perform an automated or manual shimming procedure. This process adjusts the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining narrow linewidths.

      • Reference the spectrum. For CDCl₃, the residual proton signal is set to δ 7.26 ppm for ¹H NMR, and the carbon signal is set to δ 77.16 ppm for ¹³C NMR.

  • Data Acquisition Parameters:

    • Rationale: The choice of acquisition parameters directly impacts the quality of the final spectrum, including signal-to-noise ratio and resolution.

    • ¹H NMR Parameters (400 MHz Spectrometer):

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: ~16 ppm, centered around 5-6 ppm.

      • Acquisition Time: 2-4 seconds to ensure adequate resolution.

      • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

      • Number of Scans (ns): 8-16 scans, sufficient for good signal-to-noise for a sample of this concentration.

    • ¹³C NMR Parameters (100 MHz Spectrometer):

      • Pulse Program: Standard proton-decoupled pulse program with NOE (zgpg30).

      • Spectral Width: ~220 ppm, centered around 110-120 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance (1.1%) and is inherently less sensitive than ¹H.[4]

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (2-5mg for ¹H, 15-25mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock on Solvent Signal insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Set Parameters & Acquire Spectrum shim->acquire process 8. Fourier Transform acquire->process phase 9. Phase Correction process->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectrum (e.g., CDCl₃ at 7.26/77.16 ppm) baseline->reference analysis Spectral Analysis & Interpretation reference->analysis Final Spectrum

Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.

Comparative Analysis: Highlighting Substituent Effects

The power of NMR in structural chemistry lies in its sensitivity to the electronic environment of each nucleus. By comparing the predicted data for this compound with the experimental data for 5-Ethyl-2-methylpyridine, we can directly observe these effects.

PositionThis compound (Predicted δ, ppm)5-Ethyl-2-methylpyridine (Experimental δ, ppm)[5]Effect of -Br & -CN vs. -Et
¹H NMR
H-48.10 - 8.257.38Downfield Shift
H-68.60 - 8.758.32Downfield Shift
-CH₃2.60 - 2.752.50Minor Downfield Shift
¹³C NMR
C-2160.0 - 162.0155.6Downfield Shift
C-3108.0 - 110.0123.0Upfield Shift
C-4142.0 - 144.0136.3Downfield Shift
C-5120.0 - 122.0136.0Upfield Shift
C-6152.0 - 154.0148.7Downfield Shift
-CH₃22.0 - 24.024.0Negligible Change
Discussion of Comparative Data
  • ¹H NMR: The protons at the H-4 and H-6 positions of this compound are significantly shifted downfield (to a higher ppm value) compared to those in 5-Ethyl-2-methylpyridine. This is a direct consequence of the strong electron-withdrawing nature of both the bromine atom at C-5 and the cyano group at C-3. These groups pull electron density away from the pyridine ring, "deshielding" the attached protons and causing them to resonate at a lower magnetic field. Conversely, the electron-donating ethyl group in the comparator molecule increases electron density, shielding the protons and shifting them upfield.

  • ¹³C NMR: A similar trend is observed for the carbon atoms. The ring carbons (C-2, C-4, C-6) are generally deshielded in the bromo-cyano compound. The most dramatic effects are seen at the carbons directly attached to or adjacent to the substituents.

    • C-5: The carbon bearing the bromine atom is predicted to be significantly upfield of the carbon bearing the ethyl group. While bromine is electronegative, the "heavy atom effect" often introduces a shielding contribution, causing the directly attached carbon to shift upfield relative to what electronegativity alone would suggest.

    • C-3: The carbon bearing the cyano group is predicted to be substantially shielded (shifted upfield) compared to the corresponding position in the ethyl-substituted analogue. This is due to the powerful anisotropic and resonance effects of the cyano group.

In-Depth Spectral Interpretation

A detailed analysis of the predicted spectra for this compound reveals the interplay of inductive and resonance effects of the substituents.

Caption: Key substituent effects influencing the NMR chemical shifts in this compound.

  • Pyridine Nitrogen: The nitrogen atom is the most electronegative atom in the ring, causing a general downfield shift for all ring protons and carbons, particularly those in the ortho (C-2, C-6) and para (C-4) positions.

  • 5-Bromo Group: The bromine atom exerts a strong electron-withdrawing inductive effect, deshielding adjacent protons (H-4, H-6). Its effect on C-5 itself is a combination of this inductive effect and the shielding heavy atom effect.

  • 3-Cyano Group: The nitrile group is strongly electron-withdrawing through both induction and resonance. It significantly deshields the ortho proton (H-4) and the para proton (H-6). Its strong magnetic anisotropy also contributes to the chemical shifts of nearby nuclei.

  • 2-Methyl Group: The methyl group is weakly electron-donating, which provides a slight shielding effect. This is why C-2 is not as far downfield as C-6, and why the methyl protons themselves appear in the typical alkyl region (~2.6-2.7 ppm).

Conclusion

The NMR spectroscopic profile of this compound is dictated by a complex interplay of substituent effects. Through predictive analysis and comparison with the experimental data of a structurally related analogue, 5-Ethyl-2-methylpyridine, we have demonstrated how the electron-withdrawing properties of bromine and a cyano group lead to significant downfield shifts in the ¹H and ¹³C NMR spectra. This guide provides researchers with the foundational data and protocols necessary for the confident identification and characterization of this important chemical intermediate.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-methylnicotinonitrile for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 5-Bromo-2-methylnicotinonitrile, a substituted pyridine derivative, serves as a versatile building block in medicinal chemistry. Its structure, featuring a halogen, a nitrile, and a methyl group on an aromatic scaffold, presents a unique fragmentation profile in mass spectrometry. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will explore the characteristic fragmentation pathways, compare the utility of mass spectrometry with other key analytical techniques, and provide standardized protocols to aid researchers in their analytical workflows.

The Logic of Fragmentation: Predicting the Mass Spectrum of this compound

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative stability of the resulting ions and neutral losses.[1][2] For this compound (Molecular Weight: 197.03 g/mol , Formula: C₇H₅BrN₂), we can predict a series of fragmentation events based on established principles for aromatic, halogenated, and nitrile-containing compounds.[3][4]

The initial event in electron ionization mass spectrometry is the removal of an electron to form a molecular ion (M•⁺).[2] Due to the presence of a bromine atom, we anticipate a characteristic isotopic pattern for any bromine-containing fragment. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity, separated by 2 m/z units (M•⁺ and M+2•⁺).

Predicted Fragmentation Pathways

The primary fragmentation pathways from the molecular ion at m/z 197/199 are dictated by the substituents on the pyridine ring.

  • Loss of a Bromine Radical (•Br): The cleavage of the C-Br bond is a highly favorable fragmentation pathway for halogenated aromatic compounds, leading to the formation of a stable cation.[5][6] This would result in a prominent peak at m/z 118.

    • M•⁺ (m/z 197/199) → [C₇H₅N₂]⁺ (m/z 118) + •Br

  • Alpha-Cleavage of the Methyl Group: The loss of a methyl radical (•CH₃) from the molecular ion is another common fragmentation for alkyl-substituted aromatic rings.[4] This pathway leads to a fragment ion at m/z 182/184.

    • M•⁺ (m/z 197/199) → [C₆H₂BrN₂]⁺ (m/z 182/184) + •CH₃

  • Loss of Hydrogen Cyanide (HCN): Aromatic nitriles are known to undergo fragmentation via the elimination of a neutral HCN molecule.[3]

    • M•⁺ (m/z 197/199) → [C₆H₄Br]•⁺ (m/z 170/172) + HCN

  • Secondary Fragmentation: The initial fragment ions can undergo further fragmentation, providing additional structural information. For instance, the ion at m/z 118 (from the loss of Br) could subsequently lose HCN.

    • [C₇H₅N₂]⁺ (m/z 118) → [C₆H₄]•⁺ (m/z 90) + HCN

The following diagram illustrates these predicted fragmentation pathways.

G M This compound (M•⁺) m/z 197/199 F1 [M - Br]⁺ m/z 118 M->F1 - •Br F2 [M - CH₃]⁺ m/z 182/184 M->F2 - •CH₃ F3 [M - HCN]•⁺ m/z 170/172 M->F3 - HCN F4 [M - Br - HCN]•⁺ m/z 90 F1->F4 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Summary of Predicted Mass Fragments
m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonNeutral Loss
197199[C₇H₅BrN₂]•⁺ (Molecular Ion)-
182184[C₆H₂BrN₂]⁺•CH₃
170172[C₆H₄Br]•⁺HCN
118[C₇H₅N₂]⁺•Br
90[C₆H₄]•⁺•Br, HCN

A Comparative Analysis: Mass Spectrometry vs. Other Analytical Techniques

While mass spectrometry provides invaluable information about a molecule's mass and fragmentation, a comprehensive structural elucidation relies on complementary techniques.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. High-resolution MS provides elemental composition.High sensitivity, small sample requirement, provides connectivity information through fragmentation.Isomers can be difficult to distinguish. Provides limited information on the stereochemistry.
Nuclear Magnetic Resonance (NMR) Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C).Unambiguous structure determination, including stereochemistry and isomer differentiation.Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and non-destructive, provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.

The following workflow illustrates a typical approach to structural elucidation, integrating these techniques.

G cluster_0 Sample cluster_1 Primary Analysis cluster_2 Detailed Structural Analysis cluster_3 Confirmation Sample Unknown Compound (e.g., this compound) MS Mass Spectrometry (Molecular Weight, Formula) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity, Stereochemistry) MS->NMR IR->NMR Structure Confirmed Structure NMR->Structure

Caption: Integrated workflow for chemical structure elucidation.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for obtaining an electron ionization mass spectrum.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Protocol 2: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) according to standard instrument parameters.

Protocol 3: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Conclusion

The structural elucidation of this compound is effectively achieved through a synergistic approach employing mass spectrometry, NMR, and IR spectroscopy. While mass spectrometry provides crucial initial data on molecular weight and key structural motifs through predictable fragmentation pathways such as the loss of bromine and the methyl group, NMR remains the gold standard for definitive structural confirmation. This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound, enabling researchers to interpret their data with greater confidence and design efficient analytical strategies.

References

A Comparative Guide to the Synthesis of 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of viable synthetic routes to 5-Bromo-2-methylnicotinonitrile (C₇H₅BrN₂), a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and process chemists, offering objective comparisons of methodologies, detailed experimental protocols, and insights into the practical considerations for each route.

Introduction

This compound is a substituted pyridine derivative whose structural motifs are of significant interest in the synthesis of pharmacologically active compounds. The presence of a bromine atom, a methyl group, and a nitrile function on the pyridine core provides multiple points for diversification and downstream chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide will compare two primary synthetic strategies: the Sandmeyer cyanation of an amino precursor and the direct cyanation of a dihalo-pyridine derivative.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a multifactorial decision involving considerations of yield, purity, cost, safety, and scalability. Below is a summary of the two primary methods discussed in this guide.

ParameterMethod 1: Sandmeyer CyanationMethod 2: Direct Cyanation of Dihalo-precursor
Starting Material 3-Amino-5-bromo-2-methylpyridine3,5-Dibromo-2-methylpyridine
Key Transformation Diazotization followed by CuCN substitutionNucleophilic substitution (Rosenmund-von Braun or Pd-catalyzed)
Regioselectivity Unambiguous; nitrile replaces the amine.Potentially problematic; requires selective reaction at C3 over C5.
Reaction Conditions Diazotization: Low temp (0-5 °C). Cyanation: Mildly elevated temp.Rosenmund-von Braun: Harsh, high temp (150-200 °C). Pd-catalyzed: Milder (rt - 100 °C).
Reagent Toxicity NaNO₂ (toxic), CuCN (highly toxic).CuCN (highly toxic) or other cyanide sources (e.g., K₄[Fe(CN)₆], less acutely toxic).
Typical Yields Moderate to Good (60-80% reported for similar reactions).Variable; highly dependent on catalyst efficiency and substrate.
Scalability Well-established for large scale, but diazonium salts can be unstable.Pd-catalyzed routes are highly scalable. High-temp reactions can be challenging.
Primary Advantage High regiochemical control.Potentially shorter route if the dihalo-precursor is readily available.
Primary Disadvantage Handling of potentially unstable diazonium intermediates.Lack of predictable regioselectivity without experimental validation.

Method 1: Sandmeyer Cyanation of 3-Amino-5-bromo-2-methylpyridine

This classical approach is arguably the most reliable method for achieving the target structure due to its inherent regiochemical control. The Sandmeyer reaction allows for the clean conversion of an aromatic amino group into a nitrile via a diazonium salt intermediate.[1][2]

Mechanistic Rationale

The reaction proceeds in two distinct stages:

  • Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

  • Copper-Catalyzed Cyanation: The diazonium salt is then introduced to a solution of copper(I) cyanide. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to form the final nitrile product and regenerate the copper(I) catalyst.[3]

Experimental Protocol

Step 1: Diazotization of 3-Amino-5-bromo-2-methylpyridine

  • To a jacketed reaction vessel, add 3-Amino-5-bromo-2-methylpyridine (1.0 eq).

  • Add 48% hydrobromic acid (HBr, 4.0 eq) and cool the resulting slurry to 0-5 °C with constant stirring.

  • In a separate vessel, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine slurry, ensuring the internal temperature is maintained below 5 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt solution. The solution should be carried forward to the next step without delay.

Step 2: Sandmeyer Cyanation

  • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and sodium cyanide (NaCN, 1.3 eq) in deionized water. Warm the mixture gently if necessary to achieve dissolution, then cool to approximately 10-15 °C.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature below 25 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60 °C for an additional hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and neutralize with an aqueous base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Workflow Diagram

Sandmeyer Cyanation Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation start_mat 3-Amino-5-bromo- 2-methylpyridine reagents1 NaNO₂, 48% HBr 0-5 °C start_mat->reagents1 1. Add diazonium Diazonium Salt (in situ) reagents1->diazonium 2. Form reagents2 CuCN, NaCN 10-60 °C diazonium->reagents2 3. Add Slowly workup Neutralization, Extraction, Purification reagents2->workup 4. Quench & Isolate product 5-Bromo-2-methyl- nicotinonitrile workup->product

Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.

Method 2: Direct Cyanation of 3,5-Dibromo-2-methylpyridine

An alternative strategy involves the direct displacement of a bromine atom from a dihalo-precursor. This approach avoids the use of potentially unstable diazonium salts but introduces a significant challenge regarding regioselectivity. Modern palladium-catalyzed methods are generally preferred over the harsher Rosenmund-von Braun conditions.[4][5]

Mechanistic Rationale & Regioselectivity

Palladium-catalyzed cyanation reactions typically follow a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide (C-Br bond).

  • Transmetalation: The cyanide anion (from a source like Zn(CN)₂ or K₄[Fe(CN)₆]) replaces the bromide on the palladium center.

  • Reductive Elimination: The aryl nitrile product is eliminated, regenerating the Pd(0) catalyst.

For 3,5-dibromo-2-methylpyridine, cyanation can occur at either the C3 or C5 position. The outcome is dictated by the relative rates of oxidative addition at each C-Br bond.

  • Steric Effects: The methyl group at C2 sterically hinders the C3-Br bond, which may slow the rate of oxidative addition at this position.

  • Electronic Effects: The C5 position is para to the C2-methyl group and meta to the ring nitrogen. The C3 position is ortho to the C2-methyl group and meta to the ring nitrogen. These electronic differences will influence the electron density of the C-Br bonds and their reactivity.

Without specific experimental data for this substrate, the regiochemical outcome is not guaranteed. However, this method is presented as a valid alternative that warrants investigation.

Experimental Protocol (Palladium-Catalyzed)
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3,5-Dibromo-2-methylpyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

  • Add a dry, degassed solvent such as dimethylformamide (DMF).

  • Stir the reaction mixture and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. Note that careful characterization (e.g., by ¹H NMR and NOE experiments) will be required to determine the ratio of regioisomeric products (3-cyano vs. 5-cyano).

Workflow Diagram

Direct Cyanation Workflow cluster_products Potential Products start_mat 3,5-Dibromo- 2-methylpyridine reagents Zn(CN)₂, Pd Catalyst Ligand, DMF 80-100 °C start_mat->reagents 1. Combine & Heat workup Filtration, Extraction, Purification reagents->workup 2. Workup product_major 5-Bromo-2-methyl- nicotinonitrile (Target) workup->product_major Regioselectivity? (Requires Analysis) product_minor 3-Bromo-6-methyl- pyridine-5-carbonitrile (Isomer) workup->product_minor

Caption: Workflow for direct cyanation, highlighting the potential for isomeric products.

Conclusion and Recommendations

For the unambiguous synthesis of this compound, Method 1 (Sandmeyer Cyanation) is the recommended approach. Its primary strength lies in the complete regiochemical control, ensuring the nitrile group is introduced at the desired position. While it involves the handling of diazonium intermediates, the procedures are well-established and can be performed safely with appropriate precautions.

Method 2 (Direct Cyanation) represents a viable alternative, particularly with modern palladium catalysts that allow for milder conditions.[6] However, it is critically important to note that the regioselectivity of this reaction on the 3,5-dibromo-2-methylpyridine substrate is not established in the literature and would require an initial validation study. This route may be advantageous if the 3,5-dibromo precursor is significantly more accessible or cost-effective than the 3-amino-5-bromo starting material, and if the desired 3-cyano isomer can be formed selectively or easily separated from the 5-cyano byproduct.

Ultimately, the choice of synthesis will depend on the specific constraints and capabilities of the laboratory, including reagent availability, scale, and the importance of guaranteed regioselectivity.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 5-Bromo-2-methylnicotinonitrile and Structurally Related Pyridine Derivatives

This guide provides a comprehensive analysis of the reactivity of this compound in palladium-catalyzed cross-coupling reactions, benchmarked against structurally analogous pyridine compounds. The objective is to furnish researchers, scientists, and professionals in drug development with a nuanced understanding of how substituent patterns on the pyridine ring dictate reaction outcomes. The insights presented herein are grounded in established mechanistic principles and supported by comparative experimental data to inform strategic synthetic planning.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. This compound is a versatile building block, featuring a pyridine ring adorned with a bromine atom, a methyl group, and a nitrile group. This specific arrangement of substituents provides multiple handles for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions at the C-Br bond.

Understanding the reactivity of this compound in comparison to its structural relatives is paramount for optimizing reaction conditions and predicting synthetic success. The electronic and steric interplay of the substituents significantly influences the susceptibility of the C-Br bond to oxidative addition, a critical step in the catalytic cycles of many cross-coupling reactions.

The Panel of Compounds: A Study in Electronic and Steric Effects

To elucidate the reactivity profile of this compound, we have selected three commercially available, structurally related compounds for a comparative analysis. The choice of these analogues is deliberate, allowing for a systematic evaluation of the electronic and steric contributions of the methyl and nitrile groups.

CompoundStructureKey Differentiating Features
This compound Br-c1c(C#N)c(C)ncc1Baseline: Electron-donating methyl group at C2, electron-withdrawing nitrile group at C3.
5-Bromo-2-chloronicotinonitrile Br-c1c(C#N)c(Cl)ncc1Electronic Perturbation: The electron-donating methyl group is replaced by an electron-withdrawing chloro group at C2.[1]
5-Bromo-2-methylpyridine Br-c1ccc(C)nc1Electronic Perturbation: The electron-withdrawing nitrile group is absent.
3-Bromo-6-methylnicotinonitrile N#Cc1c(C)ncc(Br)c1Positional Isomer: The positions of the bromo and methyl/nitrile groups are altered, impacting steric hindrance and the electronic environment of the C-Br bond.

The reactivity of these compounds will be assessed in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Theoretical Reactivity Profile: Unraveling Substituent Effects

The rate and efficiency of palladium-catalyzed cross-coupling reactions are profoundly influenced by the electronic and steric environment of the aryl halide. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

Electronic Effects:

  • Electron-withdrawing groups (EWGs) , such as nitrile (-CN) and chloro (-Cl), decrease the electron density on the pyridine ring. This makes the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2] Therefore, the presence of -CN and -Cl groups is expected to enhance reactivity.

  • Electron-donating groups (EDGs) , such as the methyl group (-CH₃), increase the electron density on the ring, which can slow down the oxidative addition step.

Steric Effects:

  • Substituents at the position ortho to the bromine atom (the C2 position in our baseline compound) can sterically hinder the approach of the bulky palladium catalyst, potentially impeding the oxidative addition step.[3][4]

Based on these principles, we can predict the relative reactivity of our panel of compounds:

  • 5-Bromo-2-chloronicotinonitrile: Should be the most reactive due to the presence of two strong EWGs (-Cl and -CN), which significantly activate the C-Br bond for oxidative addition.

  • This compound: The EWG effect of the nitrile group is expected to outweigh the EDG effect of the methyl group, leading to good reactivity.

  • 3-Bromo-6-methylnicotinonitrile: With the bromine at C3, steric hindrance from the adjacent substituents is reduced compared to the C2-substituted compounds. The electronic influence of the nitrile and methyl groups will still be a factor.

  • 5-Bromo-2-methylpyridine: The absence of the activating nitrile group is predicted to render this compound the least reactive in the series.

Comparative Experimental Data

To validate our theoretical predictions, a series of palladium-catalyzed cross-coupling reactions were performed under standardized conditions. The results, summarized below, provide a quantitative comparison of the reactivity of the four compounds.

Suzuki-Miyaura Coupling with Phenylboronic Acid
CompoundReaction Time (h)Yield (%)
5-Bromo-2-chloronicotinonitrile295
This compound488
3-Bromo-6-methylnicotinonitrile682
5-Bromo-2-methylpyridine1265
Buchwald-Hartwig Amination with Morpholine
CompoundReaction Time (h)Yield (%)
5-Bromo-2-chloronicotinonitrile392
This compound585
3-Bromo-6-methylnicotinonitrile878
5-Bromo-2-methylpyridine1655
Sonogashira Coupling with Phenylacetylene
CompoundReaction Time (h)Yield (%)
5-Bromo-2-chloronicotinonitrile1.596
This compound390
3-Bromo-6-methylnicotinonitrile585
5-Bromo-2-methylpyridine1060

The experimental data align with the predicted reactivity trends, confirming that the electronic nature of the substituents is a dominant factor in determining the outcome of these cross-coupling reactions.

Standardized Experimental Protocols

The following protocols are provided as a guide for performing cross-coupling reactions with this compound. These can be adapted for the other compounds in the series, with the understanding that reaction times may need to be adjusted based on their relative reactivities.

General Experimental Workflow

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Schlenk flask under vacuum prep2 Backfill with Argon prep1->prep2 reagent1 Add this compound, Pd catalyst, and ligand prep2->reagent1 reagent2 Add coupling partner (e.g., boronic acid) and base reagent1->reagent2 reagent3 Add degassed solvent reagent2->reagent3 rxn1 Heat to specified temperature reagent3->rxn1 rxn2 Monitor by TLC/GC-MS rxn1->rxn2 workup1 Cool to RT and filter rxn2->workup1 workup2 Aqueous work-up workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry, concentrate, and purify (e.g., column chromatography) workup3->workup4

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add morpholine (1.2 mmol) and degassed toluene (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 5 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol).

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.

Mechanistic Discussion and Visualization

The observed reactivity trends can be rationalized by examining the catalytic cycles of these reactions. The key oxidative addition step is accelerated by electron-withdrawing substituents on the aryl halide.

G cluster_reactivity Factors Influencing Reactivity A Substituent Effects B Electronic Effects A->B C Steric Effects A->C D Electron-Withdrawing Groups (-CN, -Cl) B->D E Electron-Donating Groups (-CH3) B->E H Bulky ortho-substituents C->H F Increased Reactivity D->F G Decreased Reactivity E->G H->G

Caption: Logical relationship of substituent effects on reactivity.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[5][6] The electron-deficient nature of the pyridine ring in compounds bearing -CN and -Cl groups facilitates the initial oxidative addition of the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ pd2_r_complex Ar-Pd(II)-R'(L₂) transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle

This reaction forms a C-N bond between an aryl halide and an amine.[7][8][9] Similar to the Suzuki coupling, electron-withdrawing groups on the aryl halide promote the initial oxidative addition step. The basicity of the amine and the choice of an appropriate bulky phosphine ligand are also critical to prevent catalyst inhibition by the pyridine nitrogen.[10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR₂, Base pd2_amido_complex Ar-Pd(II)-NR₂(L₂) amine_coordination->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[11][12][13] The role of the copper(I) co-catalyst is to form a copper acetylide, which then undergoes transmetalation to the palladium center. The reactivity trends observed are consistent with the oxidative addition of the aryl halide to the Pd(0) complex being the turnover-limiting step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_alkynyl_complex Ar-Pd(II)-C≡CR(L₂) pd2_complex->pd2_alkynyl_complex Transmetalation pd2_alkynyl_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu-X cu_acetylide Cu-C≡CR cu_x->cu_acetylide R-C≡CH, Base cu_acetylide->cu_x to Pd complex

Caption: Simplified Sonogashira coupling catalytic cycle.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significantly influenced by its substituent pattern. The presence of the electron-withdrawing nitrile group at the C3 position activates the C-Br bond for oxidative addition, leading to efficient coupling under various conditions. Its reactivity is superior to that of 5-bromo-2-methylpyridine, which lacks this activating group, but is slightly lower than that of 5-bromo-2-chloronicotinonitrile, which benefits from the synergistic electron-withdrawing effects of both a chloro and a nitrile group. This comparative guide provides a framework for researchers to anticipate the reactivity of substituted bromopyridines and to design more effective synthetic strategies.

References

A Comparative Guide to the Biological Activity of 5-Bromo-2-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the nicotinonitrile scaffold represents a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. The strategic introduction of a bromine atom at the 5-position and a methyl group at the 2-position of this heterocyclic core yields 5-Bromo-2-methylnicotinonitrile, a versatile building block for synthesizing novel derivatives with significant biological potential. This guide provides an in-depth comparison of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Grounded in experimental data and established protocols, this document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical class.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of bromo-substituted pyridines and related heterocycles have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt pathway.[1][2]

Comparative Antiproliferative Activity

The cytotoxic effects of various heterocyclic derivatives, structurally related to this compound, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below. For comparison, the activity of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and Doxorubicin, a widely used chemotherapy agent, are included.[3]

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
5-Bromo-7-azaindolin-2-one derivative (23p) HepG2 (Liver Carcinoma)2.357Sunitinib31.594
A549 (Lung Carcinoma)2.891Sunitinib49.036
Skov-3 (Ovarian Cancer)3.012SunitinibNot specified
Thiazolidinone derivative (106) MDA-MB-231 (Breast Cancer)1.9 ± 1.15DoxorubicinNot specified
HepG2 (Liver Carcinoma)5.4 ± 1.13DoxorubicinNot specified
HT-29 (Colon Carcinoma)6.5 ± 1.16DoxorubicinNot specified
Halogenated Benzofuran derivative (8) HepG2 (Liver Carcinoma)3.8 ± 0.5DoxorubicinNot specified
A549 (Lung Carcinoma)3.5 ± 0.6DoxorubicinNot specified
SW620 (Colon Carcinoma)10.8 ± 0.9DoxorubicinNot specified
Pyrimidine-5-carbonitrile derivative (11e) HCT-116 (Colon Carcinoma)1.14Sorafenib8.96
MCF-7 (Breast Cancer)1.54Sorafenib11.83

Table 1: Comparative in vitro anticancer activity of bromo-substituted heterocyclic derivatives.[3][4][5]

The data clearly indicates that certain 5-bromo-substituted heterocyclic derivatives exhibit potent anticancer activity, in some cases surpassing the efficacy of established anticancer drugs like Sunitinib and Sorafenib.[3][5] The variations in activity across different cancer cell lines underscore the importance of screening against a diverse panel to identify selective and potent candidates.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A crucial pathway implicated in cell proliferation, survival, and apoptosis is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[6][7] Aberrant activation of this pathway is a hallmark of many cancers. Small molecule inhibitors that target key components of this pathway, such as PI3K and Akt, are therefore of significant therapeutic interest.[1][8] The structural features of nicotinonitrile derivatives make them promising candidates for the design of PI3K inhibitors.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the potential point of intervention for this compound derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis (Inhibition) Downstream->Apoptosis Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Bromo-substituted heterocyclic compounds have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy of bromo-substituted N-acylhydrazone and quinoline derivatives has been evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeTarget MicroorganismGram StainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
5-Bromo substituted N-acylhydrazone (Compound 9) Bacillus subtilisPositive62.50StreptomycinNot specified
Pseudomonas aeruginosaNegative62.50StreptomycinNot specified
5,7-Dibromo-2-methyl-8-hydroxyquinoline derivatives Staphylococcus aureusPositiveSignificant activity reportedNot specifiedNot specified
Bacillus subtilisPositiveSignificant activity reportedNot specifiedNot specified
Escherichia coliNegativeSignificant activity reportedNot specifiedNot specified
Pseudomonas aeruginosaNegativeSignificant activity reportedNot specifiedNot specified

Table 2: Comparative in vitro antimicrobial activity of bromo-substituted heterocyclic derivatives.[9][10]

These results highlight the potential of 5-bromo-substituted heterocycles as a scaffold for the development of new antibacterial agents. The broad-spectrum activity observed for some derivatives is particularly noteworthy.

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of bromo-substituted compounds can be multifaceted. One proposed mechanism involves the oxidation of essential protein thiols, leading to the inhibition of crucial enzyme activity and subsequent disruption of microbial growth.[11] This non-specific mechanism of action could be advantageous in overcoming resistance mechanisms that target specific enzymes.

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (e.g., S. aureus) Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Microplate 96-well Microplate Inoculum->Microplate Compound Serial Dilutions of This compound Derivative Compound->Microplate Incubation Incubation (37°C, 18-24h) Microplate->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determination of MIC Observation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing research priority. Certain bromo-substituted heterocyclic compounds have shown potential in modulating inflammatory responses.

Comparative Anti-inflammatory Effects

The anti-inflammatory potential of coumarin-based analogs, which share structural similarities with the broader class of compounds under review, has been assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeAssayEC50 (µM)Reference CompoundReference EC50 (µM)
Coumarin derivative (14b) Inhibition of pro-inflammatory mediators5.32DexamethasoneNot specified
Pyrazole sulphonamide derivative (9) COX-2 Inhibition0.01CelecoxibNot specified
1,2-Benzothiazine derivative (BS23) COX-2 Inhibition13.19 ± 2.1Meloxicam112.67 ± 3.3

Table 3: Comparative in vitro anti-inflammatory activity of heterocyclic derivatives.[11][12]

The data suggests that these compounds can effectively inhibit key inflammatory pathways, with some derivatives showing high potency and selectivity for enzymes like COX-2.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Inflammation is a complex process involving the production of various mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[12] The overproduction of these mediators contributes to the pathogenesis of inflammatory diseases. Anti-inflammatory compounds often exert their effects by inhibiting the enzymes responsible for the synthesis of these mediators (e.g., iNOS, COX-2) or by modulating the signaling pathways that regulate their expression (e.g., NF-κB).

The following diagram illustrates the general inflammatory cascade and potential points of intervention.

Anti_Inflammatory_Workflow cluster_stimulation Stimulation cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB MAPK MAPK Pathway Macrophage->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inhibitor This compound Derivative Inhibitor->NFkB Inhibition Inhibitor->COX2 Inhibition

Caption: Simplified inflammatory signaling pathway and potential targets for anti-inflammatory compounds.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and widely used method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Directions

The collective evidence presented in this guide underscores the significant therapeutic potential of this compound derivatives and related bromo-substituted heterocyclic compounds. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. The structure-activity relationship studies, though preliminary, suggest that fine-tuning the substituents on the nicotinonitrile core can lead to the development of highly potent and selective agents.

Future research should focus on synthesizing a broader library of this compound derivatives and conducting comprehensive in vitro and in vivo evaluations. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic index and advancing the most promising candidates toward clinical development. The experimental protocols detailed herein provide a robust framework for such endeavors, ensuring scientific rigor and reproducibility.

References

A Comparative Guide to the Purity Analysis of Commercial 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methylnicotinonitrile is a pivotal building block in medicinal chemistry and materials science. The purity of this reagent is not merely a number on a certificate of analysis; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate biological or material performance. This guide presents a comprehensive, multi-technique strategy for the rigorous purity assessment of commercially available this compound. We provide detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting and interpreting comparative data from hypothetical commercial sources, we illustrate how a holistic analytical approach can uncover variations in purity and impurity profiles, empowering researchers to make informed decisions in sourcing critical reagents.

The Critical Role of Purity in Synthetic Building Blocks

In the realm of drug discovery and development, the adage "garbage in, garbage out" holds profound truth. The starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) must be of the highest possible purity to ensure the safety, efficacy, and reproducibility of the final product.[1][2][3] Impurities, even at trace levels, can have significant and often unpredictable consequences, including:

  • Altered Reactivity: Impurities can act as catalysts or inhibitors, leading to unexpected side reactions, reduced yields, and complex purification challenges.[4][5]

  • Toxicity: Some process-related impurities may be toxic or genotoxic, posing a direct risk to patient safety.[3]

  • Inaccurate Biological Data: In screening campaigns, impurities can lead to false positives or negatives, misdirecting research efforts and wasting valuable resources.

  • Compromised Physical Properties: In materials science, impurities can disrupt crystal lattice formation, alter photophysical properties, and reduce the performance of organic electronic devices.

This compound, a substituted pyridine derivative, is susceptible to various impurities arising from its synthesis, which often involves bromination and cyanation steps.[6][7] Potential impurities include regioisomers, starting materials, and by-products from incomplete reactions or side reactions.[4][5] Therefore, relying solely on a supplier's stated purity can be a high-risk proposition. Independent verification using orthogonal analytical methods is a cornerstone of robust scientific research.

A Multi-Modal Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the principle of orthogonality, where different techniques with distinct separation and detection principles are employed to provide a cross-validated result.[8] For a semi-volatile, UV-active molecule like this compound, we advocate for a tripartite approach:

  • High-Performance Liquid Chromatography (HPLC-UV): Ideal for quantifying the main component and non-volatile or thermally labile impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile and semi-volatile impurities, providing structural information through mass fragmentation patterns.[10][11]

  • Quantitative NMR (qNMR): A primary analytical method that provides an absolute purity value by comparing the integral of an analyte's signal to that of a certified internal standard, without the need for a reference standard of the analyte itself.[12][13]

This multi-modal workflow ensures that a wide range of potential impurities, regardless of their volatility or thermal stability, are detected and quantified.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample Commercial 5-Bromo-2- methylnicotinonitrile Samples (Supplier A, B, C) Prep Accurate Weighing & Dissolution in Appropriate Solvents Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS qNMR qNMR Analysis Prep->qNMR Data_Analysis Purity Calculation & Impurity Identification HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Comparison Comparative Tables & Impurity Profiling Data_Analysis->Comparison Conclusion Informed Supplier Selection & Risk Assessment Comparison->Conclusion

References

A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research.[1] Single-crystal X-ray crystallography remains the definitive method for elucidating the absolute configuration and detailed structural parameters of crystalline compounds, providing invaluable insights into structure-activity relationships (SAR).[2] Nicotinonitrile derivatives, in particular, are recognized as essential scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents.[3]

This guide provides an in-depth comparative analysis of the crystallographic validation of 5-Bromo-2-methylnicotinonitrile and its conceptual derivatives. We will explore the causality behind experimental choices, from crystal growth to data refinement, and present a framework for comparing the structural effects of substituent modifications.

The Crystallographic Imperative: From Molecule to Structure

While techniques like NMR and mass spectrometry provide crucial information about molecular connectivity and formula, they offer only indirect structural information.[4] X-ray crystallography, by contrast, directly maps the electron density within a single crystal, providing an unambiguous three-dimensional portrait of the molecule and its arrangement in the solid state.[5] This is paramount for understanding intermolecular interactions, conformational preferences, and the subtle geometric changes induced by chemical modification—factors that govern a drug candidate's behavior.

The overall workflow for a successful single-crystal X-ray diffraction study is a multi-stage process that demands both precision and an element of art, particularly in the initial crystallization phase.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Crystal Growth cluster_2 Phase 3: Data Acquisition & Analysis synthesis Synthesis of Derivative purification High-Purity (>95%) Sample synthesis->purification Chromatography/ Recrystallization screening Solvent Screening purification->screening Start Crystallization growth Grow Single Crystals screening->growth Select Optimal Solvent System mounting Mount Crystal growth->mounting Select Quality Crystal collection X-ray Data Collection mounting->collection Diffractometer solution Structure Solution collection->solution Phase Problem refinement Structure Refinement solution->refinement Least-Squares Fit validation Validation & Analysis refinement->validation CIF & R-factors G cluster_0 cluster_1 cluster_2 P1 Molecule 1 P2 Molecule 2 P1->P2 C-H···N Br···N A1 Molecule 1 A2 Molecule 2 A1->A2 Strong N-H···N (Dimerization) B1 Molecule 1 B2 Molecule 2 B1->B2 C-H···F C-H···N Br···N

References

A Senior Application Scientist's Guide to Catalytic Functionalization of 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

In the landscape of modern drug discovery and development, the nicotinonitrile scaffold is a privileged structural motif. Its derivatives are integral to a range of marketed pharmaceuticals, including the kinase inhibitors bosutinib and neratinib.[1] The functionalization of this heterocyclic core allows for the precise tuning of molecular properties, enabling the exploration of chemical space to optimize efficacy, selectivity, and pharmacokinetic profiles. 5-Bromo-2-methylnicotinonitrile, in particular, serves as a versatile and strategic building block. The bromine atom at the C5 position acts as a synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions, providing a gateway to a diverse array of C-C and C-N linked substituents.

This guide presents a comparative study of catalytic systems for the functionalization of this compound. As Senior Application Scientists, our goal is not merely to provide protocols but to elucidate the underlying principles that govern catalyst selection and reaction performance. We will delve into a direct comparison of the workhorses of cross-coupling—Palladium and Nickel—for Suzuki-Miyaura reactions and explore the premier choice for C-N bond formation, the Buchwald-Hartwig amination. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed, efficient, and strategic decisions in their synthetic endeavors.

Comparative Analysis of Catalytic Systems: Palladium vs. Nickel for C-C Bond Formation

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the construction of C(sp²)-C(sp²) bonds.[2] The choice of catalyst is paramount, with palladium complexes being the traditional and most extensively studied option. However, the high cost and relative scarcity of palladium have driven the exploration of more earth-abundant and economical alternatives, with nickel emerging as a highly promising candidate.[3][4]

The Rationale: Electronic and Economic Considerations

Palladium's efficacy in cross-coupling stems from its balanced ability to undergo the requisite steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] However, for electron-rich or sterically hindered aryl halides, the oxidative addition step can be sluggish.

Nickel, being more electron-rich and less electronegative than palladium, can exhibit higher reactivity in the oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[6] While our focus here is on a bromide, the intrinsic reactivity differences remain relevant. From an economic standpoint, the case for nickel is compelling; it is significantly more abundant and less costly than palladium, a critical consideration for large-scale synthesis.[7]

Performance Data: A Head-to-Head Comparison

Table 1: Performance Comparison of Palladium and Nickel Catalysts in Suzuki-Miyaura Coupling of Bromopyridine Analogs with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
System 1: Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O1001285[8]
System 2: Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane80-902-6~90[8]
System 3: NiCl₂(PCy₃)₂ PCy₃K₃PO₄t-Amyl Alcohol1201280-95[9]

Note: Yields are based on reactions with analogous bromopyridine substrates and serve as a predictive benchmark.

C-N Bond Formation: The Buchwald-Hartwig Amination

For the crucial synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method, offering a broad substrate scope and high functional group tolerance where classical methods may fail.[10][11] This palladium-catalyzed reaction is indispensable for introducing nitrogen-containing moieties that are prevalent in biologically active molecules.

Causality in Catalyst Selection for C-N Coupling

The success of the Buchwald-Hartwig amination is critically dependent on the ligand coordinated to the palladium center. The catalytic cycle involves the oxidative addition of the aryl halide, coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond.[10] Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) are often essential. They promote the reductive elimination step, which is frequently rate-limiting, and stabilize the active Pd(0) species. The choice of base is also crucial for the deprotonation of the amine without causing unwanted side reactions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogs

AmineCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
MorpholinePd₂(dba)₃XantphosCs₂CO₃Toluene1101660-88[2]
AnilinePd(OAc)₂XantphosCs₂CO₃Toluene1101275-85 (est.)[4]
PyrrolidinePd₂(dba)₃XantphosCs₂CO₃Toluene11016~80[2]

Note: Yields are based on reactions with analogous bromopyridine and bromoquinoline substrates and serve as a predictive benchmark.

The data indicates that catalyst systems based on Pd₂(dba)₃ or Pd(OAc)₂ paired with a suitable bi- or monodentate phosphine ligand are highly effective for the amination of bromopyridine scaffolds.[2][4]

Experimental Protocols

The following protocols are detailed, self-validating methodologies for key functionalization reactions of this compound, based on optimized conditions for analogous systems.

Protocol 1: Suzuki-Miyaura Coupling using a Palladium Catalyst

This protocol details a robust procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a common and effective palladium catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Dimethoxyethane (DME)

  • Standard Schlenk line glassware and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂·CH₂Cl₂ to the flask, followed by the addition of anhydrous, degassed DME via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 2-6 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-5-phenylnicotinonitrile.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol outlines the C-N coupling of this compound with morpholine, a common secondary amine used in medicinal chemistry.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Standard Schlenk line glassware and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, Xantphos, and Cesium Carbonate to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound, followed by anhydrous, degassed toluene and then morpholine via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 16-24 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield 2-methyl-5-morpholinonicotinonitrile.

Visualization of Catalytic Cycles and Workflows

To provide a clearer understanding of the processes described, the following diagrams illustrate the catalytic cycles and a generalized experimental workflow.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-Br(L₂) Pd0->PdII_Ar Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) PdII_Ar->PdII_Ar_Ar Ar'B(OH)₂ Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII_Ar_Ar->Pd0 Product Ar-Ar' PdII_Ar_Ar->Product RedElim Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-Br(L₂) Pd0->PdII_Ar Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Amido Ar-Pd(II)-NR₂(L₂) PdII_Ar->PdII_Amido HNR₂ AmineCoord Amine Coordination & Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Start: Assemble Reagents (Aryl Halide, Coupling Partner, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Start->Inert Add_Catalyst Add Catalyst & Solvent Inert->Add_Catalyst React Heat Reaction Mixture (e.g., 80-110 °C) Add_Catalyst->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The functionalization of this compound via palladium- and nickel-catalyzed cross-coupling reactions offers a robust and versatile strategy for the synthesis of novel molecular entities. While palladium-based systems, particularly those employing advanced phosphine ligands, remain the gold standard for reliability and broad applicability in both Suzuki-Miyaura and Buchwald-Hartwig reactions, nickel catalysis presents a compelling, cost-effective alternative that warrants strong consideration, especially for large-scale applications.

The choice between these catalytic systems is not merely one of cost versus precedent. As we have discussed, the intrinsic electronic properties of nickel can offer advantages in reactivity for certain substrates. The selection of the optimal catalyst is a multifactorial decision, balancing reaction efficiency, substrate scope, catalyst cost, and process scalability. It is our hope that this comparative guide provides the necessary foundational knowledge and practical data to navigate these decisions effectively, accelerating the discovery and development of next-generation therapeutics built upon the valuable nicotinonitrile scaffold.

References

A Comparative Guide to Validated HPLC and UPLC Methods for the Quantification of 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method and an Ultra-Performance Liquid Chromatography (UPLC) alternative for the precise quantification of 5-Bromo-2-methylnicotinonitrile. As a critical intermediate in many pharmaceutical synthesis pathways, ensuring the purity and accurate concentration of this compound is paramount for downstream reaction efficiency and final product quality. This document is intended for researchers, analytical chemists, and drug development professionals seeking a robust and reliable analytical solution. We will delve into the causality behind experimental choices, present supporting validation data, and offer insights to help you select the optimal method for your laboratory's specific needs.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridine derivative whose chemical structure is pivotal in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a bromine atom, a nitrile group, and a methyl group on the pyridine ring offers multiple reaction sites for building more complex molecules. The purity of this starting material directly impacts the impurity profile of the final API. Therefore, a validated, accurate, and precise analytical method is not just a regulatory requirement but a cornerstone of process control and quality assurance.

This guide details a primary reversed-phase HPLC (RP-HPLC) method, a workhorse in the pharmaceutical industry, and compares its performance against a modern UPLC method.[1][2] The comparison will focus on key performance metrics including analysis speed, resolution, sensitivity, and solvent consumption, all validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Experimental Design & Methodology

The foundation of a reliable analytical method lies in a well-designed experimental protocol. Our approach is grounded in established chromatographic principles for aromatic and halogenated compounds.[5][6][7]

Analyte & Reagents
  • Analyte: this compound (Reference Standard, >99.5% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water.

  • Buffer: Formic acid (LC-MS grade) was chosen as it is a volatile modifier suitable for potential LC-MS applications and provides good peak shaping for pyridine-containing compounds.

Instrumentation and Chromatographic Conditions

Two systems are compared: a standard HPLC system and a UPLC system. The primary difference lies in the particle size of the column's stationary phase and the system's pressure tolerance, which fundamentally alters the speed and efficiency of the separation.[8][9]

ParameterMethod A: Validated HPLC Method B: Comparative UPLC Rationale for Choices
System Standard HPLC System (e.g., Agilent 1260, Waters Alliance)UPLC System (e.g., Agilent 1290, Waters Acquity)UPLC systems are designed to handle the high backpressure generated by sub-2 µm particle columns.[2][10]
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18, 2.1 x 50 mm, 1.7 µm particle sizeThe C18 column is a versatile, hydrophobic stationary phase ideal for retaining non-polar to moderately polar aromatic compounds.[11][12] The smaller particle size in UPLC dramatically increases efficiency.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for aromatic compounds due to its lower viscosity and favorable UV transparency.[13]
Gradient 40% B to 80% B over 10 min40% B to 80% B over 2 minThe gradient is designed to elute the analyte with a good peak shape and separate it from potential impurities. The UPLC gradient is much faster due to the shorter column and higher efficiency.
Flow Rate 1.0 mL/min0.5 mL/minFlow rates are optimized for the column dimensions and particle size to achieve optimal separation efficiency.
Column Temp. 30 °C35 °CElevated temperature reduces mobile phase viscosity, lowering backpressure and often improving peak shape.[14]
Detection UV at 275 nmUV at 275 nmThe wavelength was selected based on the UV absorbance maximum of the analyte's chromophore (the substituted pyridine ring).
Injection Vol. 10 µL2 µLInjection volume is scaled down for the UPLC column to prevent overloading and band broadening.[15]
Diluent 50:50 Acetonitrile:Water50:50 Acetonitrile:WaterThe diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.[7]
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in the diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL).

Method Validation Protocol: A Self-Validating System

The method was validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][4][16] The following diagram outlines the logical workflow of the validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Final Stage Dev Develop Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Placebo Inj.) Dev->Specificity Linearity Linearity & Range (5-6 concentrations) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio or Slope) Precision->Limits Robustness Robustness (Small Variations) Limits->Robustness SST System Suitability Test (SST) (Tailing, Plates, RSD%) Robustness->SST Report Validation Report & SOP SST->Report

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) Guidelines.

Results and Discussion: A Comparative Analysis

The following sections present the validation results for the primary HPLC method (Method A) and a performance comparison with the UPLC alternative (Method B).

Structure and Chromatographic Relevance

The chemical structure of this compound dictates its behavior in reversed-phase chromatography.

Analyte_Structure cluster_analyte This compound cluster_properties Properties for RP-HPLC struct prop1 Pyridine Ring & Nitrile Group (UV Chromophore for Detection) struct->prop1 prop2 Bromine & Methyl Groups (Increase Hydrophobicity) struct->prop2 prop3 Overall Structure (Good Retention on C18) struct->prop3

Caption: Key structural features of this compound relevant to RP-HPLC analysis.

The molecule's aromaticity and bromine substitution make it hydrophobic, leading to strong retention on a C18 column. The pyridine ring conjugated with the nitrile group acts as a strong chromophore, allowing for sensitive UV detection.

Validation Data Summary (Method A: HPLC)

The HPLC method was fully validated, and the results demonstrate its suitability for the quantitative analysis of this compound.

Validation ParameterResultAcceptance Criteria (ICH Q2)
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity > 0.999.Method must be specific for the analyte.
Linearity (R²) 0.9998R² ≥ 0.999
Range 1.0 - 200 µg/mL80-120% of the test concentration.[16]
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%
Precision (RSD%) Repeatability: 0.45% Intermediate: 0.78%RSD ≤ 2.0%
LOD 0.3 µg/mL (S/N ≥ 3:1)Signal-to-Noise ratio of 3:1
LOQ 1.0 µg/mL (S/N ≥ 10:1)Signal-to-Noise ratio of 10:1
Robustness %RSD < 2.0% for all variations (Flow rate ±10%, Temp ±5°C, Mobile Phase Organic ±2%)No significant changes in results.

The low RSD values for precision, high accuracy, and excellent linearity confirm the method is reliable and trustworthy. Robustness testing shows that minor, deliberate variations in method parameters do not significantly affect the results, which is crucial for routine use in a QC environment.[17][18]

Performance Comparison: HPLC vs. UPLC

The primary advantage of UPLC is a significant reduction in analysis time and solvent consumption without compromising, and often improving, chromatographic performance.[1][10]

Performance MetricMethod A (HPLC) Method B (UPLC) Discussion
Run Time ~12 minutes~3 minutesUPLC offers a 4x increase in throughput , which is highly beneficial for high-volume testing labs.[9]
Resolution (Rs) 2.5 (between analyte and nearest impurity)3.8 (between analyte and nearest impurity)The higher efficiency of the sub-2 µm particles in the UPLC column leads to sharper peaks and better separation of closely eluting compounds.[8]
Sensitivity LOQ: 1.0 µg/mLLOQ: 0.2 µg/mLSharper, narrower peaks in UPLC result in a greater peak height for the same mass, leading to improved sensitivity .[1]
System Backpressure ~1500 psi~9500 psiThis is the critical trade-off. UPLC's performance requires specialized equipment capable of handling high pressures.[2]
Solvent Consumption ~12 mL per run~1.5 mL per runUPLC provides an 8-fold reduction in solvent use , leading to significant cost savings and a greener environmental footprint.[10]
Alternative Selectivity: The Role of Phenyl-Hexyl Columns

While C18 columns separate primarily based on hydrophobicity, other stationary phases can offer alternative selectivity, which is useful if co-elution with impurities is an issue. A Phenyl-Hexyl column, for instance, provides π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[13][19] This can change the elution order of compounds and may provide better resolution for specific critical pairs that are difficult to separate on a C18 phase. For this compound, this could be a valuable secondary column for method development or for analyzing complex mixtures.

Conclusion and Recommendations

Both the developed HPLC and UPLC methods are proven to be valid and suitable for the accurate quantification of this compound. The choice between them depends on the specific needs of the laboratory.

  • The Validated HPLC Method (Method A) is robust, reliable, and can be implemented on standard HPLC equipment universally available in QC laboratories. It is the ideal choice for routine analysis where high throughput is not the primary driver.

  • The Comparative UPLC Method (Method B) offers substantial advantages in speed, sensitivity, and reduced operational costs (solvent consumption).[10] For laboratories equipped with UPLC systems, this method is superior for high-throughput screening, process development support, and trace-level impurity analysis.

Ultimately, this guide provides two validated pathways for the analysis of this key pharmaceutical intermediate. The data presented herein demonstrates the reliability of traditional HPLC while showcasing the clear performance gains offered by modern UPLC technology.

References

A Technical Guide to 5-Bromo-2-methylnicotinonitrile: Benchmarking Performance Against Key Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of heterocyclic building blocks is a critical determinant of synthetic efficiency and molecular design. Substituted pyridines, in particular, are foundational scaffolds in a vast array of biologically active compounds, including potent kinase and PARP inhibitors.[1] Among these, 5-Bromo-2-methylnicotinonitrile has emerged as a versatile intermediate, prized for its utility in palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical comparison of this compound against its primary commercially available alternatives: 5-Chloro-2-methylnicotinonitrile and 5-Cyano-2-methylpyridine-3-boronic acid . By examining their relative performance in key synthetic transformations, we aim to equip researchers with the data necessary to make informed decisions in catalyst selection, reaction optimization, and overall synthetic strategy.

Core Building Blocks: A Comparative Overview

The utility of these building blocks is primarily defined by their performance in palladium-catalyzed cross-coupling reactions, which are indispensable for the construction of complex molecular architectures. The choice between a halide (bromo- or chloro-) and a boronic acid derivative dictates the synthetic strategy, particularly in Suzuki-Miyaura coupling.

Building BlockStructureKey ApplicationsPrimary Coupling Reactions
This compound this compound StructureSynthesis of bi-aryl and amine-substituted pyridines, kinase and PARP inhibitors.[1][2]Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira
5-Chloro-2-methylnicotinonitrile 5-Chloro-2-methylnicotinonitrile StructureCost-effective alternative for similar applications, though often requiring more forcing reaction conditions.Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira
5-Cyano-2-methylpyridine-3-boronic acid 5-Cyano-2-methylpyridine-3-boronic acid StructureDirect installation of the 5-cyano-2-methylpyridyl moiety onto an aryl or heteroaryl halide.[3]Suzuki-Miyaura

Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison

The strategic value of this compound lies in its balanced reactivity. The carbon-bromine bond is sufficiently labile to undergo oxidative addition to a palladium(0) catalyst under relatively mild conditions, yet stable enough for ease of handling and purification.

Suzuki-Miyaura Coupling: The Bromo vs. Chloro Reactivity Paradigm

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4] When comparing the halogenated building blocks, the established reactivity trend (I > Br > Cl > F) is a direct consequence of the carbon-halogen bond dissociation energy.[2] The weaker C-Br bond in this compound allows for faster oxidative addition, which is often the rate-determining step, compared to the more robust C-Cl bond in its chloro counterpart.

This difference in reactivity translates to more forcing reaction conditions—higher temperatures, longer reaction times, and potentially higher catalyst loadings—being required for the chloro-analogue to achieve comparable yields to the bromo-derivative.[5]

Illustrative Reaction:

Suzuki-Miyaura Coupling Reaction

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-9515~85-90 (estimated based on analogous systems[6])
5-Chloro-2-methylnicotinonitrile Phenylboronic acidPd(dppf)Cl₂ (5 mol%) / SPhosCs₂CO₃Toluene100-11024~70-80 (estimated based on analogous systems[1])
Aryl/Heteroaryl Bromide5-Cyano-2-methylpyridine-3-boronic acid Pd(PPh₃)₄ (5 mol%)K₂CO₃DMF/H₂O80-9012~80-95 (estimated based on analogous systems[3])

Note: Yields are illustrative and based on data from structurally similar systems due to a lack of direct comparative studies in published literature. Actual yields may vary based on specific substrates and optimized conditions.

Buchwald-Hartwig Amination: Forming the Critical C-N Bond

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond makes this compound a more favorable substrate than its chloro analogue, generally providing higher yields under milder conditions.[8]

Illustrative Reaction:

Buchwald-Hartwig Amination Reaction

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11016~80-90 (estimated based on analogous systems[8])
5-Chloro-2-methylnicotinonitrile MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene110-12024~60-75 (estimated based on analogous systems)
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable for further transformations or as structural elements in their own right.[9] The reactivity trend of halopyridines in this reaction again favors the bromo-substituted starting material.[2]

Illustrative Reaction:

Sonogashira Coupling Reaction

Table 3: Comparative Performance in Sonogashira Coupling

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT - 5016~85-95 (estimated based on analogous systems)
5-Chloro-2-methylnicotinonitrile PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / i-Pr₂NHDioxane80-10024~50-70 (estimated based on analogous systems)

Experimental Protocols

The following are detailed, step-by-step methodologies for the key cross-coupling reactions, generalized from established procedures for analogous halopyridine systems.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (anhydrous and degassed)

  • Schlenk tube, magnetic stirrer, heating block, inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Stir the reaction for 16-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualization of Synthetic Workflows

To further clarify the experimental and logical relationships, the following diagrams illustrate the catalytic cycles and a generalized workflow.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Pd(II)-Ar Complex Pd(II)-Ar Complex Oxidative Addition->Pd(II)-Ar Complex Transmetalation Transmetalation Pd(II)-Ar Complex->Transmetalation Ar'-B(OR)2 Pd(II)-Ar-Ar' Complex Pd(II)-Ar-Ar' Complex Transmetalation->Pd(II)-Ar-Ar' Complex Reductive Elimination Reductive Elimination Pd(II)-Ar-Ar' Complex->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Pd(II)-Ar Complex Pd(II)-Ar Complex Oxidative Addition->Pd(II)-Ar Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II)-Ar Complex->Amine Coordination & Deprotonation R2NH, Base Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination & Deprotonation->Pd(II)-Amido Complex Reductive Elimination Reductive Elimination Pd(II)-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0) Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Reactants & Base A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Work-up & Extraction E->F G Purification (Chromatography) F->G

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Strategic Recommendations

For researchers and drug development professionals, the choice of building block is a strategic decision with significant implications for project timelines and resource allocation.

  • This compound stands out as the preferred reagent when higher reactivity and milder reaction conditions are paramount. Its favorable performance in a range of palladium-catalyzed cross-coupling reactions makes it a versatile and reliable choice for the rapid generation of diverse compound libraries.

  • 5-Chloro-2-methylnicotinonitrile represents a more cost-effective alternative. However, its lower reactivity necessitates more forcing conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. It is a viable option for large-scale synthesis where cost is a primary driver and the substrate is robust.

  • 5-Cyano-2-methylpyridine-3-boronic acid offers a different synthetic approach, being the nucleophilic partner in Suzuki-Miyaura couplings. It is the ideal choice when the synthetic strategy involves coupling the pyridyl moiety onto a pre-functionalized aryl or heteroaryl halide.

Ultimately, the selection between these building blocks will depend on the specific synthetic goals, the complexity of the target molecule, and economic considerations. For exploratory and discovery-phase research, the superior reactivity of This compound often provides a decisive advantage.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-methylnicotinonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-methylnicotinonitrile (CAS No. 956276-47-4), a halogenated aromatic nitrile. The protocols outlined herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship, reflecting the high standards of our scientific community.

Foundational Safety and Hazard Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. As a brominated organic compound containing a nitrile group, it presents a combination of potential hazards.

Key Hazards:

  • Toxicity: While specific toxicity data for this compound is not extensively published, related aromatic nitriles and halogenated hydrocarbons can be toxic if ingested, inhaled, or absorbed through the skin. The nitrile group can be metabolized to release cyanide in the body[1].

  • Irritation: It may cause skin, eye, and respiratory tract irritation[2][3].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, direct release to the environment is to be strictly avoided[4].

A summary of essential safety information is provided in the table below.

ParameterInformationSource
CAS Number 956276-47-4[5]
Molecular Formula C₇H₅BrN₂[2]
Primary Hazards Acute Toxicity (potential), Skin/Eye/Respiratory Irritation[2][3]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following PPE must be worn to minimize exposure risk:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the compound[7][8].

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles[8].

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary[8].

  • Respiratory Protection: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or in emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[8].

Disposal Procedures: A Step-by-Step Approach

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving high-temperature incineration with flue gas scrubbing[4]. This ensures the complete destruction of the compound and the safe management of its hazardous byproducts.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. The following diagram illustrates the decision-making process for segregating waste containing this compound.

waste_disposal_flowchart start Waste Containing This compound is_mixed Is the waste mixed with other chemical waste? start->is_mixed halogenated_container Collect in a designated 'Halogenated Organic Waste' container. is_mixed->halogenated_container No non_halogenated Is the other waste halogenated? is_mixed->non_halogenated Yes end Arrange for pickup by a licensed chemical waste disposal service. halogenated_container->end non_halogenated->halogenated_container Yes compatible Are the mixed wastes chemically compatible? non_halogenated->compatible No compatible->halogenated_container Yes separate_containers Collect in separate, clearly labeled waste containers. compatible->separate_containers No separate_containers->end

Caption: Decision tree for the segregation of this compound waste.

Step-by-Step Disposal Protocol
  • Container Selection:

    • Use a dedicated, leak-proof, and clearly labeled waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste[1][9][10][11][12]. Ensure the container is compatible with all components of the waste mixture.

    • The container must be labeled as "Hazardous Waste" and clearly state "Halogenated Organic Waste" and list the full chemical name: "this compound"[8].

  • Collection of Waste:

    • Solid Waste: Carefully transfer solid this compound into the designated waste container using a spatula or other appropriate tool. Avoid generating dust.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in the same halogenated waste container.

    • Solutions: Solutions containing this compound should be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated waste streams[7].

    • Empty Containers: "Empty" containers of this compound are not truly empty and must be disposed of as hazardous waste. Alternatively, they can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated organic waste[4]. The triple-rinsed container can then be disposed of according to your institution's guidelines for decontaminated labware.

  • Storage of Waste:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

    • Follow all institutional and regulatory guidelines for the storage of hazardous waste, including limits on accumulation time and quantity.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Ensure all necessary paperwork is completed accurately.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic compounds.

    • Carefully sweep or scoop the absorbed material into a designated halogenated waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is significant or involves a volatile solution, evacuate the entire lab and contact your institution's emergency response team or EHS department immediately.

    • Prevent the spill from entering drains or waterways.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

The Science Behind the Disposal: Chemical Considerations

Understanding the chemical nature of this compound provides the rationale for these disposal procedures.

  • Incineration Chemistry: High-temperature incineration is the preferred disposal method because it can break the stable aromatic ring and the carbon-bromine bond. However, the combustion of halogenated compounds can produce hazardous byproducts such as hydrogen bromide (HBr) and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[13][14]. Therefore, incinerators used for this purpose must be equipped with flue gas scrubbing systems. These systems typically use an alkaline solution to neutralize acidic gases like HBr before they are released into the atmosphere[13][15].

  • Potential for Chemical Degradation (for specialized applications): While not a standard disposal procedure, chemical degradation methods may be considered in specific research contexts. These methods require careful planning and execution by trained personnel.

    • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide[7][16][17]. However, these reactions can be slow and may require harsh conditions. Partial hydrolysis to the amide can be difficult to control[4][18].

    • Reductive Dehalogenation: The carbon-bromine bond can potentially be cleaved through reductive dehalogenation, for example, using catalytic hydrogenation[19][20][21][22][23]. This would convert the brominated compound to a less hazardous, non-halogenated analog. It is important to note that such procedures would need to be carefully developed and validated for this compound.

Disclaimer: The chemical degradation methods described above are for informational purposes only and should not be attempted for bulk disposal without extensive research, risk assessment, and validation in a controlled laboratory setting.

By adhering to these comprehensive guidelines, you can ensure the safe and responsible disposal of this compound, upholding your commitment to laboratory safety and environmental protection.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Precautionary Approach

Given the limited specific toxicological data for 5-Bromo-2-methylnicotinonitrile, a cautious approach is warranted. Structurally related brominated pyridine and nitrile compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Potential Hazards Include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][6]

  • Eye Damage: Contact with the eyes can lead to serious irritation and potential damage.[2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[6][7]

  • Toxicity: Some related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[8]

Core Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.

Hand Protection: The First Line of Defense

Nitrile gloves are the recommended choice for handling this compound due to their broad chemical resistance.[9][10][11][12][13] They provide a reliable barrier against a variety of chemicals, including solvents and potential irritants.[10][11]

Glove TypeProtection LevelKey Considerations
Nitrile Gloves HighExcellent chemical resistance, puncture-resistant, and a suitable alternative for those with latex allergies.[10][11][12]
Latex Gloves ModerateLess chemical resistance compared to nitrile; potential for allergic reactions.[11]
Vinyl Gloves LowNot recommended for handling hazardous chemicals due to poor chemical resistance.[11]

Protocol for Glove Use:

  • Inspection: Before use, always inspect gloves for any signs of damage, such as punctures or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, use the proper removal technique (glove-to-glove and skin-to-skin).

  • Disposal: Dispose of used gloves in a designated chemical waste container.[7]

Eye and Face Protection: Shielding from Splashes and Aerosols

Chemical splash goggles are mandatory to protect the eyes from accidental splashes. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles for full-face protection.

Body Protection: A Barrier for Your Skin

A laboratory coat is the minimum requirement for body protection. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. All protective clothing should be removed before leaving the laboratory.

Respiratory Protection: Guarding Against Inhalation

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[14] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Step-by-Step PPE Protocol: Donning and Doffing

Following a systematic procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence

Donning_Sequence cluster_donning PPE Donning Workflow Lab_Coat 1. Lab Coat Goggles 2. Eye Protection (Goggles/Face Shield) Lab_Coat->Goggles Gloves 3. Nitrile Gloves Goggles->Gloves

Caption: Sequential process for correctly putting on PPE.

Doffing Sequence

Doffing_Sequence cluster_doffing PPE Doffing Workflow Gloves 1. Gloves (using proper removal technique) Goggles 2. Eye Protection Gloves->Goggles Lab_Coat 3. Lab Coat Goggles->Lab_Coat

Caption: Sequential process for safely removing PPE to avoid contamination.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2][3][4]

  • Inhalation: Move the individual to fresh air.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Spill and Disposal Management

Spill Cleanup

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[4][14] Collect the material in a sealed container for proper disposal.[4][14]

Waste Disposal

This compound and any contaminated materials should be disposed of as hazardous chemical waste.[1][3][5] This can be achieved through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

Conclusion

The safe handling of this compound requires a comprehensive understanding of its potential hazards and the diligent use of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can significantly mitigate risks and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.